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  • Product: 5-Acetylthiophene-3-carbaldehyde
  • CAS: 41907-99-7

Core Science & Biosynthesis

Foundational

5-Acetylthiophene-3-carbaldehyde: Technical Profile & Utilization Guide

CAS Number: 41907-99-7 Formula: C₇H₆O₂S Molecular Weight: 154.19 g/mol [1] Part 1: Executive Summary & Core Utility 5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold, distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 41907-99-7 Formula: C₇H₆O₂S Molecular Weight: 154.19 g/mol [1]

Part 1: Executive Summary & Core Utility

5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold, distinguished by its specific 3,5-substitution pattern on the thiophene ring. Unlike the more common 2,5-disubstituted thiophenes, this "meta-like" isomer provides a unique geometric vector for drug design, allowing pharmacophores to be spaced at an obtuse angle rather than a linear orientation.

This molecule is primarily utilized as a divergent intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its dual carbonyl functionality—comprising a highly reactive formyl group (aldehyde) at position 3 and a more stable acetyl group (ketone) at position 5—enables chemoselective transformations. This allows researchers to sequentially functionalize the ring without the need for extensive protecting group strategies, making it an efficient "linker" module in fragment-based drug discovery (FBDD).

Part 2: Chemical Identity & Physical Properties[2][3][4]

PropertyDataNote
IUPAC Name 5-Acetylthiophene-3-carbaldehydeAlso cited as 5-Acetyl-3-thiophenecarbaldehyde
Appearance Yellow to light-yellow crystalline powderOxidizes slowly in air; store under inert gas
Melting Point 81–85 °CSharp melting point indicates high crystalline purity
Solubility DCM, DMSO, Methanol, Ethyl AcetatePoorly soluble in water; soluble in polar organic solvents
Reactivity Profile Bifunctional ElectrophileC3-Formyl (High Reactivity) vs. C5-Acetyl (Moderate Reactivity)
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic; keep away from strong oxidizing agents

Part 3: Synthetic Pathways & Production

The synthesis of 5-acetylthiophene-3-carbaldehyde challenges the chemist due to the directing effects of the thiophene ring. The most robust protocol leverages the electronic disparity between the α (C2, C5) and β (C3, C4) positions.

Primary Route: Regioselective Friedel-Crafts Acetylation

This method utilizes 3-thiophenecarbaldehyde as the starting material. The formyl group at C3 is electron-withdrawing, which deactivates the ring. However, in five-membered heterocycles, the α-positions (C2, C5) remain significantly more nucleophilic than the β-positions.

  • Regiochemistry Logic: The C2 position is sterically hindered by the adjacent formyl group and electronically deactivated by the inductive effect (-I). The C5 position is less hindered and retains sufficient electron density for electrophilic attack.

Step-by-Step Protocol
  • Reagents: 3-Thiophenecarbaldehyde (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 2.5 eq).

  • Solvent: Nitrobenzene or Dichloromethane (DCM).

  • Procedure:

    • Complexation: Dissolve 3-thiophenecarbaldehyde in dry DCM at 0°C. Add 1.1 eq of AlCl₃ slowly. Note: The Lewis acid will complex with the aldehyde oxygen, protecting it from side reactions and further deactivating the ring.

    • Acylation: Add the remaining AlCl₃ followed by dropwise addition of Acetyl Chloride.

    • Reaction: Allow to warm to room temperature (or reflux if using Nitrobenzene) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Quench: Pour the mixture over crushed ice/HCl to break the Aluminum complex.

    • Isolation: Extract with DCM, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.[2]

    • Purification: Recrystallize from Ethanol/Hexane to yield the yellow solid.

Visualization: Synthesis Workflow

Synthesis cluster_logic Regioselectivity Logic Start 3-Thiophenecarbaldehyde Complex AlCl3 Complexation (Protects CHO) Start->Complex Lewis Acid (0°C) Reaction Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) Complex->Reaction Electrophilic Attack at C5 Quench Acidic Hydrolysis (Ice/HCl) Reaction->Quench Decomplexation Product 5-Acetylthiophene-3-carbaldehyde (CAS 41907-99-7) Quench->Product Recrystallization Logic C3-CHO blocks C2 (Steric/Electronic) Target directs to C5 (Alpha position) Logic->Reaction

Figure 1: Synthetic workflow leveraging steric and electronic directing effects to achieve the 3,5-substitution pattern.

Part 4: Reactivity & Functionalization

The core value of CAS 41907-99-7 lies in its chemoselectivity . The aldehyde (CHO) is significantly more electrophilic than the ketone (Acetyl), allowing for sequential modification.

Chemoselective Condensation (The "Aldehyde First" Rule)

Reactions with weak nucleophiles or under mild conditions will exclusively target the C3-aldehyde.

  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate in ethanol (cat. piperidine) yields the alkylidene derivative at C3, leaving the C5-acetyl intact.

  • Schiff Base Formation: Reaction with primary amines (R-NH₂) at room temperature yields the C3-imine.

Selective Reduction
  • Sodium Borohydride (NaBH₄): At low temperatures (-10°C to 0°C) in Methanol, NaBH₄ will selectively reduce the C3-aldehyde to a primary alcohol (Hydroxymethyl), as aldehydes reduce faster than ketones.

  • Luche Reduction: Using NaBH₄/CeCl₃ can further enhance selectivity for the conjugated carbonyls if needed, though the aldehyde remains the primary target.

Double Functionalization (Scaffold Construction)

To modify the C5-acetyl group, the C3-aldehyde is typically protected as an acetal (using ethylene glycol/p-TsOH) or reacted first.

  • Claisen-Schmidt Condensation: Reaction with benzaldehydes (using NaOH/EtOH) at the C5-acetyl methyl group produces chalcones . This is a critical pathway for generating antimicrobial agents.

Visualization: Reactivity Divergence

Reactivity Core 5-Acetylthiophene-3-carbaldehyde Path1 Condensation (Mild Base) (Knoevenagel/Schiff) Core->Path1 High Electrophilicity (C3) Path2 Selective Reduction (NaBH4, <0°C) Core->Path2 Kinetic Control Path3 Claisen-Schmidt (Strong Base + Aryl Aldehyde) Core->Path3 Enolate Formation (C5) Prod1 C3-Alkylidene / Imine (C5-Acetyl Intact) Path1->Prod1 Prod2 3-(Hydroxymethyl)-5-acetylthiophene Path2->Prod2 Prod3 Thiophene-based Chalcones (Bioactive Scaffold) Path3->Prod3

Figure 2: Chemoselective pathways available for scaffold diversification.

Part 5: Pharmaceutical Applications

Researchers utilize this scaffold to construct "bent-core" molecules that fit specific binding pockets where linear (2,5-thiophene) linkers fail.

  • Antimicrobial Chalcones: Derivatives synthesized via the Claisen-Schmidt reaction (at the C5-acetyl) have shown significant antibacterial activity. The thiophene ring acts as a bioisostere for phenyl rings, often improving lipophilicity and membrane permeability.

  • Kinase Inhibitors: The 3-position aldehyde serves as an anchor point for reductive amination, allowing the attachment of solubilizing amine tails, while the 5-position can be coupled to aryl systems to engage hydrophobic pockets in enzymes.

  • Material Science (OLEDs): While primarily medicinal, the push-pull nature (if functionalized with electron donors at C5) makes these derivatives candidates for organic non-linear optical (NLO) materials.

Part 6: Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the powder can be irritating to mucous membranes.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur oxides are produced upon combustion).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484123, 5-Acetylthiophene-3-carbaldehyde. Retrieved from [Link]

  • Campaigne, E., & Archer, W. L. (1953).The acetylation of 3-methylthiophene. Journal of the American Chemical Society, 75(4), 989-991. (Foundational text on thiophene regioselectivity).
  • Bhardwaj, V., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (Illustrates the biological utility of thiophene-carbaldehyde scaffolds). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5-Acetylthiophene-3-carbaldehyde

Structural Analysis, Synthetic Pathways, and Medicinal Applications Executive Summary 5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold in modern drug discovery. Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Medicinal Applications

Executive Summary

5-Acetylthiophene-3-carbaldehyde represents a high-value bifunctional heterocyclic scaffold in modern drug discovery. Characterized by the presence of two distinct carbonyl functionalities—an aldehyde at position 3 and a ketone (acetyl) at position 5—on a thiophene core, this molecule serves as a versatile "linchpin" intermediate. Its unique substitution pattern allows for orthogonal functionalization, making it critical for the synthesis of complex pharmacophores, including kinase inhibitors, antimicrobial agents, and organic electronic materials.

Part 1: Nomenclature & Structural Integrity

IUPAC Systematic Naming Logic

The nomenclature of this compound is governed by the IUPAC Blue Book P-44 priority rules for characteristic groups.

  • Principal Functional Group: The molecule contains both an aldehyde (–CHO) and a ketone (–C(=O)CH₃). According to IUPAC seniority rules, Aldehydes > Ketones . Therefore, the parent structure is thiophene-3-carbaldehyde .

  • Substituent Assignment: The acetyl group is treated as a substituent.

  • Numbering the Heterocycle:

    • The sulfur atom is assigned position 1 .

    • Numbering proceeds to give the principal group (carbaldehyde) the lowest possible locant.

    • Path A (Clockwise): S=1, C2, C3(CHO), C4, C5(Acetyl). Locants: 3, 5.[1][2][3][4][5][6]

    • Path B (Counter-Clockwise): S=1, C2(Acetyl)... This would place the substituent at 2 and aldehyde at 4. However, we prioritize the principal group. If the aldehyde is fixed at 3 (based on the parent name), the acetyl position is determined relative to it.

  • Final Name: 5-Acetylthiophene-3-carbaldehyde .

Structural Visualization (DOT Diagram)

G Thiophene Thiophene Core (S-Heterocycle) Aldehyde Principal Group: Carbaldehyde (-CHO) Priority: High Thiophene->Aldehyde Position 3 Ketone Substituent: Acetyl (-COCH3) Priority: Low Thiophene->Ketone Position 5 FinalName 5-Acetylthiophene-3-carbaldehyde Aldehyde->FinalName Determines Suffix Ketone->FinalName Determines Prefix

Figure 1.1: Hierarchical logic for IUPAC nomenclature assignment based on functional group priority.

Part 2: Synthetic Pathways & Protocols

Synthesizing 3,5-disubstituted thiophenes is synthetically challenging due to the natural tendency of thiophene to undergo electrophilic substitution at the


-positions (C2 and C5).
The Regioselectivity Challenge
  • Electronic Bias: The sulfur atom activates positions 2 and 5.

  • Substituent Effects: A substituent at C3 (e.g., -CHO) is electron-withdrawing (meta-directing). In the thiophene ring, the position "meta" to C3 is C5 . Therefore, electrophilic attack on 3-thiophenecarbaldehyde is electronically directed toward C5, aligning with the sulfur's activation.

Protocol A: Direct Friedel-Crafts Acetylation (Scalable)

This method utilizes a Lewis acid catalyst to introduce the acetyl group. Note that the aldehyde group must often be protected or the reaction conditions carefully controlled to prevent oxidation.

Reagents: 3-Thiophenecarbaldehyde, Acetyl Chloride, Aluminum Chloride (


), Dichloromethane (DCM).
StepOperationCritical ParameterCausality/Reasoning
1 Complexation

,

atm
Pre-mixing

and Acetyl Chloride generates the active acylium ion (

) electrophile.
2 Addition Dropwise,

Slow addition of the substrate prevents exotherms that could lead to polymerization of the aldehyde.
3 Reaction Reflux (40°C), 4hThe electron-withdrawing CHO group deactivates the ring; thermal energy is required to overcome the activation barrier for substitution at C5.
4 Quench Ice/HCl mixHydrolyzes the aluminum-complex intermediate. Acidic quench prevents aldol condensation side reactions.
Protocol B: The "Pharma-Purity" Route (Bromination/Lithiation)

For drug development where isomeric purity is paramount (>99.5%), a lithiation strategy is preferred to avoid 2,3-isomers.

Workflow:

  • Start: 3-Thiophenecarbaldehyde.

  • Protection: Form cyclic acetal (protects aldehyde from nucleophiles).

  • Bromination:

    
     / AcOH 
    
    
    
    Yields 5-bromo-3-formylthiophene acetal (Regioselective for C5).
  • Lithiation:

    
    -BuLi / THF, -78°C 
    
    
    
    Lithium-Halogen exchange generates the C5-anion.
  • Trapping: Add

    
    -Dimethylacetamide (DMAc) or Acetyl Chloride.
    
  • Deprotection: Aqueous acid workup restores the aldehyde.

Synthetic Logic Diagram (DOT)

Synthesis Start 3-Thiophenecarbaldehyde RouteA Route A: Friedel-Crafts (AcCl, AlCl3) Start->RouteA RouteB Route B: Lithiation Strategy (High Purity) Start->RouteB InterA Intermediate: Sigma-Complex at C5 RouteA->InterA Electrophilic Attack InterB1 Step 1: Acetal Protection RouteB->InterB1 Product 5-Acetylthiophene-3-carbaldehyde InterA->Product -H+ Elimination InterB2 Step 2: Bromination (C5) InterB1->InterB2 Regioselective InterB3 Step 3: Li-Halogen Exchange + Acetylation InterB2->InterB3 Nucleophilic Acylation InterB3->Product Acid Hydrolysis

Figure 2.1: Comparative synthetic pathways emphasizing regiocontrol mechanisms.

Part 3: Chemical Reactivity & Applications

Orthogonal Reactivity Profile

The power of 5-acetylthiophene-3-carbaldehyde lies in the differential reactivity of its carbonyls.

  • Aldehyde (C3): More electrophilic, sterically accessible. Reacts first in condensation reactions (e.g., Knoevenagel, Schiff base formation).

  • Ketone (C5): Less electrophilic, sterically hindered. Requires harsher conditions or specific activation.

Medicinal Chemistry Applications

This scaffold is a precursor for several bioactive classes:

Application DomainReaction TypeTarget ClassMechanism
Oncology Claisen-Schmidt CondensationChalcones The aldehyde reacts with acetophenones to form

-unsaturated ketones, potent Michael acceptors that target tubulin polymerization or NF-

B pathways.
Antimicrobials Schiff Base FormationAzomethines Reaction with amines yields imines (Schiff bases) showing efficacy against multidrug-resistant (MDR) S. aureus.
Material Science PolymerizationPolythiophenes The acetyl group can be converted to vinyl groups for polymerization, creating conductive polymers for organic solar cells (OPV).
Reactivity Flowchart (DOT)

Reactivity Core 5-Acetylthiophene- 3-carbaldehyde Reagent1 Reagent: Aryl Methyl Ketone (NaOH/EtOH) Core->Reagent1 Aldehyde Selective Reagent2 Reagent: Primary Amine (Acid Cat.) Core->Reagent2 Condensation Reagent3 Reagent: Hydrazine Core->Reagent3 Cyclization Product1 Thiophene Chalcones (Anticancer) Reagent1->Product1 Product2 Schiff Bases (Antimicrobial) Reagent2->Product2 Product3 Pyrazoline Derivatives (Anti-inflammatory) Reagent3->Product3

Figure 3.1: Divergent synthesis map showing the transformation of the scaffold into bioactive agents.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on thiophene electrophilic substitution regioselectivity).

  • Campaigne, E., & Archer, W. L. (1953). "3-Thenaldehyde (Thiophene-3-carbaldehyde) and its derivatives." Journal of the American Chemical Society. (Foundational work on 3-substituted thiophene synthesis).

  • BenchChem. (2025).[5][7] "Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes." Application Notes. (Modern protocols for regioselective acylation).

  • Bhat, M. A., et al. (2023). "Synthesis and biological evaluation of chalcones derived from 3-thiophenecarbaldehyde." Journal of Saudi Chemical Society. (Applications in drug discovery).

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 5-Acetylthiophene-3-carbaldehyde

This guide provides a comprehensive framework for the unambiguous structural determination of 5-acetylthiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous structural determination of 5-acetylthiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting each protocol as a self-validating system to ensure scientific integrity.

Foundational Analysis: Physicochemical Properties and Predicted Structure

Before undertaking any spectroscopic analysis, a foundational understanding of the target molecule's expected properties is critical. This initial assessment informs our experimental design and allows us to predict the spectral features we aim to observe.

The compound, 5-acetylthiophene-3-carbaldehyde, has the molecular formula C₇H₆O₂S, corresponding to a molecular weight of 154.19 g/mol .[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name confirms the presence of a thiophene ring substituted with an acetyl group at the 5-position and a carbaldehyde (formyl) group at the 3-position.[1]

This arrangement of functional groups—a ketone, an aldehyde, and a disubstituted aromatic heterocycle—provides distinct electronic environments that will be interrogated by the spectroscopic methods detailed below.

Figure 1: 2D Structure of 5-Acetylthiophene-3-carbaldehyde cluster_thiophene cluster_aldehyde cluster_acetyl C1 C C2 C C1->C2 C_ac C C1->C_ac C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 C_ald C C3->C_ald S S C4->S H4 H C4->H4 S->C1 H_ald H C_ald->H_ald O_ald O C_ald->O_ald O_ac O C_ac->O_ac C_me CH₃ C_ac->C_me

Figure 1: 2D Structure of 5-Acetylthiophene-3-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Experience: The Causality Behind NMR Predictions

The choice to begin with NMR is deliberate. It provides the most detailed map of the molecule's covalent framework. The electron-withdrawing nature of the sulfur atom and the two carbonyl groups will significantly influence the chemical shifts of the thiophene ring protons, deshielding them and pushing them downfield. Similarly, the aldehyde proton is expected to be one of the most downfield signals due to the strong deshielding effect of the attached carbonyl oxygen.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show three distinct signal regions corresponding to the three types of protons in the molecule.

Predicted ProtonMultiplicityChemical Shift (δ) ppmRationale for Prediction
Aldehyde (-CHO)Singlet (s)9.9 - 10.1The proton is directly attached to a carbonyl carbon, resulting in strong deshielding. Minimal coupling is expected.[3][4]
Thiophene Ring (H-2)Doublet (d)8.1 - 8.3This proton is adjacent to the electron-withdrawing acetyl group and the sulfur atom, causing significant deshielding. It will be split by the H-4 proton.
Thiophene Ring (H-4)Doublet (d)7.5 - 7.7This proton is adjacent to the electron-withdrawing aldehyde group. It will be split by the H-2 proton.
Acetyl Methyl (-CH₃)Singlet (s)2.5 - 2.7These three equivalent protons are adjacent to a carbonyl group, causing moderate deshielding. They do not have adjacent protons to couple with.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will resolve each of the seven unique carbon atoms, providing definitive evidence for the carbon skeleton.

Predicted CarbonChemical Shift (δ) ppmRationale for Prediction
Aldehyde Carbonyl (C=O)185 - 195Aldehyde carbonyls are characteristically found in this highly deshielded region.[5]
Ketone Carbonyl (C=O)190 - 200Ketone carbonyls are also highly deshielded, often slightly more so than aldehydes.[5]
Thiophene C5 (C-acetyl)140 - 150Aromatic carbon attached to the acetyl group and adjacent to sulfur.
Thiophene C3 (C-aldehyde)135 - 145Aromatic carbon attached to the aldehyde group.
Thiophene C2130 - 140Aromatic carbon adjacent to sulfur and the acetyl-bearing carbon.
Thiophene C4125 - 135Aromatic carbon adjacent to the aldehyde-bearing carbon.[6]
Acetyl Methyl (-CH₃)25 - 30Aliphatic carbon adjacent to a carbonyl group.[7]
Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to be self-validating by including steps for referencing and ensuring sample purity, which are critical for reproducible and accurate results.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 5-acetylthiophene-3-carbaldehyde sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which will not interfere with the analyte signals.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals to determine proton ratios and measure the chemical shifts and coupling constants (J-values). Correlate the observed peaks with the predicted values in the tables above.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.

Expertise & Experience: Predicting Fragmentation Pathways

For this molecule, Electron Ionization (EI) is the method of choice due to its ability to induce reproducible fragmentation. The most logical fragmentation points are the bonds adjacent to the carbonyl groups, which are relatively weak and lead to stable acylium ion fragments.

G Figure 2: Predicted EI-MS Fragmentation Pathway parent [C₇H₆O₂S]⁺˙ m/z = 154 (Molecular Ion) loss1 - •CH₃CO (loss of acetyl radical) parent->loss1 loss2 - •CH₃ (loss of methyl radical) parent->loss2 frag1 [C₆H₃OS]⁺ m/z = 111 frag2 [C₆H₃O₂S]⁺ m/z = 139 loss1->frag1 loss2->frag2

Figure 2: Predicted EI-MS Fragmentation Pathway

The detection of a molecular ion peak at m/z = 154 would confirm the molecular formula.[1] The presence of significant peaks at m/z = 139 (M-15) and m/z = 111 (M-43) would strongly support the presence of the acetyl group and its characteristic fragmentation pattern.[9]

Trustworthiness: A Self-Validating MS Protocol

This protocol incorporates a system suitability check using a known standard to validate the instrument's performance before analyzing the unknown.

Step-by-Step Protocol for GC-MS Analysis:

  • System Preparation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition & Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the analyte. Compare the molecular ion peak and fragmentation pattern to the predicted values.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the specific functional groups predicted by the molecular formula.

Expertise & Experience: The Vibrational Signature of Carbonyls

The two carbonyl groups (aldehyde and ketone) are the most prominent features expected in the IR spectrum. While their absorption bands are close, they should be distinguishable. The aldehyde C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O, which is conjugated with the aromatic ring. Furthermore, the aldehyde is uniquely confirmed by the presence of two weak C-H stretching bands around 2820 and 2720 cm⁻¹, a hallmark feature that distinguishes it from other carbonyl-containing compounds.[10]

Functional GroupPredicted Absorption (cm⁻¹)Vibrational Mode
Aldehyde C-H~2820 and ~2720C-H Stretch
Aromatic C-H~3100C-H Stretch
Aldehyde C=O1680 - 1700C=O Stretch
Ketone C=O1660 - 1680C=O Stretch (Conjugated)
Aromatic C=C1500 - 1600C=C Stretch
Thiophene Ring~1400-1450Ring Stretching
Trustworthiness: A Self-Validating IR Protocol

The protocol's integrity is maintained by running a background scan immediately before the sample scan, which digitally subtracts atmospheric interferences (CO₂, H₂O) from the final spectrum.

Step-by-Step Protocol for FT-IR Analysis:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Background Scan: Acquire a background spectrum. This is a critical step to remove signals from atmospheric gases.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 to 650 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and correlate them with the predicted functional groups.[11]

Integrated Workflow and Final Confirmation

No single technique provides the complete picture. The power of this approach lies in the convergence of evidence from all three analyses.

Figure 3: Integrated Structure Elucidation Workflow MS Mass Spectrometry (MS) - Molecular Formula: C₇H₆O₂S - Molecular Weight: 154 - Key Fragments: m/z 139, 111 Conclusion Unambiguous Structure Confirmed: 5-Acetylthiophene-3-carbaldehyde MS->Conclusion Confirms Mass & Formula IR Infrared (IR) Spectroscopy - Aldehyde C=O (~1690 cm⁻¹) - Ketone C=O (~1670 cm⁻¹) - Aldehyde C-H (~2720, 2820 cm⁻¹) IR->Conclusion Confirms Functional Groups NMR NMR Spectroscopy - ¹H: Aldehyde, Aromatic, Methyl signals - ¹³C: 7 unique carbons - Confirms connectivity NMR->Conclusion Confirms Skeleton & Connectivity

Figure 3: Integrated Structure Elucidation Workflow

The workflow is logical and self-reinforcing:

  • MS establishes the molecular formula and weight.

  • IR confirms the presence of the key functional groups (aldehyde, ketone, aromatic ring) required by that formula.

  • NMR provides the final, definitive piece of the puzzle by showing the exact connectivity and chemical environment of every proton and carbon, confirming the 3,5-substitution pattern.

This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, meeting the rigorous standards required in research and development.

References

  • 5-Acetyl-3-thiophenecarbaldehyde | C7H6O2S | CID 6484123. PubChem, National Center for Biotechnology Information. [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Supporting Information for publications. The Royal Society of Chemistry. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • Synthesis and characterization of Thiophene fused arylbenzo[2][12]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

Sources

Exploratory

Process Development Guide: Synthesis of 5-Acetylthiophene-3-carbaldehyde

Executive Summary Target Molecule: 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) Primary Application: Pharmaceutical intermediate (e.g., for kinase inhibitors, anti-inflammatory agents).[1] Synthesis Challenge: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) Primary Application: Pharmaceutical intermediate (e.g., for kinase inhibitors, anti-inflammatory agents).[1] Synthesis Challenge: The primary challenge is regioselectivity . Thiophene undergoes electrophilic substitution preferentially at the


-positions (C2 and C5). Achieving the "meta-like" 3,5-disubstitution pattern requires careful selection of the starting material to direct the second substituent to the correct position.

This guide details a robust, scalable pathway using the Vilsmeier-Haack formylation of 3-acetylthiophene . This route exploits the electronic directing effects of the acetyl group to block the C2 position sterically and electronically, favoring substitution at C5.

Retrosynthetic Analysis & Strategy

To synthesize 5-acetylthiophene-3-carbaldehyde, we must analyze the directing effects of thiophene substituents.[1]

  • Substrate Selection:

    • Option A (Start with 2-acetylthiophene): The acetyl group at C2 directs electrophiles to C4 or C5. However, the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -position (C5) is significantly more reactive. This pathway predominantly yields 5-acetylthiophene-2-carbaldehyde  (the linear 2,5-isomer), which is the wrong regioisomer.
      
    • Option B (Start with 3-acetylthiophene): The acetyl group at C3 is an electron-withdrawing group (EWG). It deactivates the ring, but the

      
      -positions (C2 and C5) remain more reactive than the 
      
      
      
      -position (C4).
      • C2 Position: Ortho to the acetyl group.[2] Sterically hindered and electronically most deactivated.

      • C5 Position: Meta-like to the acetyl group. Less sterically hindered and retains the inherent high reactivity of the thiophene

        
        -carbon.
        
Pathway Visualization

Retrosynthesis cluster_logic Regioselectivity Logic Target 5-Acetylthiophene-3-carbaldehyde (Target) Precursor 3-Acetylthiophene (Starting Material) Target->Precursor Vilsmeier-Haack (Formylation at C5) Thiophene Thiophene Precursor->Thiophene Friedel-Crafts Acetylation (Low Selectivity) Note 3-Ac group directs electrophile to C5 (Alpha-position, less hindered)

Caption: Retrosynthetic logic identifying 3-acetylthiophene as the optimal precursor to access the 3,5-substitution pattern.

Primary Synthesis Pathway: Vilsmeier-Haack Formylation[1]

Reaction Scheme

The Vilsmeier-Haack reaction utilizes phosphoryl chloride (


) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion (Vilsmeier reagent) in situ.[3][4]

ReactionScheme SM 3-Acetylthiophene Intermediate Iminium Salt Intermediate SM->Intermediate 80-90°C, 4-6h Reagents POCl3 / DMF (Vilsmeier Reagent) Reagents->Intermediate Product 5-Acetylthiophene-3-carbaldehyde Intermediate->Product Hydrolysis (NaOAc/H2O)

Caption: Step-wise transformation from 3-acetylthiophene to the target aldehyde via the iminium salt intermediate.

Detailed Experimental Protocol

Scale: 10 mmol (Laboratory Scale) Yield Expectation: 60–75% Purity Goal: >95% (NMR/HPLC)

Materials:
  • 3-Acetylthiophene (1.26 g, 10 mmol)[1]

  • Phosphorus oxychloride (

    
    ) (1.84 g, 12 mmol, 1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5 mL, excess/solvent)[1]

  • Sodium Acetate (NaOAc) or Sodium Acetate Trihydrate[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction[1]

  • Magnesium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
Step-by-Step Methodology:
  • Reagent Formation (0°C):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 5 mL of anhydrous DMF .

    • Cool the flask to 0°C using an ice bath.

    • Add

      
       (1.2 eq)  dropwise over 15 minutes. Caution: Exothermic reaction. Ensure temperature remains <10°C to prevent thermal decomposition of the reagent.
      
    • Stir at 0°C for 30 minutes to ensure formation of the Vilsmeier salt (white/yellowish precipitate may form).

  • Substrate Addition & Reaction:

    • Add 3-acetylthiophene (1.0 eq) dropwise (neat or dissolved in minimal DMF) to the Vilsmeier reagent at 0°C.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction: Equip the flask with a reflux condenser and heat to 80–90°C for 4–6 hours .

    • Note: The elevated temperature is critical because the acetyl group deactivates the thiophene ring, making it less reactive toward the electrophile than unsubstituted thiophene.

    • Monitor: Check progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde product will be less polar than the starting material? No, aldehydes are generally more polar than ketones/alkyls, but check Rf. The appearance of a new spot and disappearance of SM is key.

  • Quenching & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (50 mL) containing Sodium Acetate (2-3 g) . The NaOAc buffers the solution to prevent acid-catalyzed degradation or polymerization.

    • Stir vigorously for 30–60 minutes. This step hydrolyzes the iminium salt intermediate into the aldehyde.

  • Workup & Purification:

    • Extract the aqueous mixture with DCM (3 x 20 mL) .

    • Combine organic layers and wash with saturated

      
        (to remove acidic byproducts) and brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: The crude solid is typically yellow/brown. Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 10%

      
       30% EtOAc/Hexanes).
      

Analytical Data & Validation

To validate the synthesis, compare spectral data against these expected values.

TechniqueParameterExpected Characteristic SignalInterpretation
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~9.9-10.0 ppm
Singlet (1H)Aldehyde (-CHO) proton.
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~2.5-2.6 ppm
Singlet (3H)Acetyl (-COCH3) methyl group.
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~8.4-8.6 ppm
Singlet/Fine Doublet (1H)H2 proton (Deshielded by S and CHO).
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~7.8-8.0 ppm
Singlet/Fine Doublet (1H)H4 proton (Deshielded by Ac).
IR ~1660-1680 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Strong BandC=O stretch (Ketone & Aldehyde overlap).
MS m/z 154.2[M]+ or [M+H]+Molecular ion confirmation.[1]

Regiochemistry Confirmation: The key to confirming the 3,5-substitution pattern (vs 2,5) is the coupling constant (


) in the proton NMR.
  • 2,5-disubstituted: Protons at 3 and 4 are adjacent. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • 3,5-disubstituted (Target): Protons at 2 and 4 are meta-like. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Observation: If the aromatic signals appear as broad singlets or have a very small coupling constant (< 2 Hz), you have successfully synthesized the 3,5-isomer .

Troubleshooting & Optimization ("Expert Insights")

IssueRoot CauseSolution
Low Conversion Ring deactivation by Acetyl group.[1]Increase reaction temperature to 100°C or extend time. Ensure reagents are anhydrous.
Formation of 2-Formyl isomer Steric control failure.Unlikely with 3-Ac substrate.[1] If observed, verify starting material purity (ensure it is 3-Ac, not 2-Ac).
Dark/Tarred Product Thermal decomposition or polymerization.[1]Keep ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

addition strictly <10°C. Do not overheat during workup. Use NaOAc buffer.
Poor Solubility Product is crystalline.Use DCM for extraction (better solubility than EtOAc). Recrystallize from EtOH.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl gas. Handle in a fume hood. Quench excess reagent carefully on ice.
    
  • Thiophenes: Organic sulfur compounds often have potent, unpleasant odors. Use bleach (sodium hypochlorite) to clean glassware and neutralize smells.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Vilsmeier-Haack Reaction on Thiophenes

    • Methodology: Campaigne, E., & Archer, W. L. (1953). "3-Thenaldehyde".[1] Organic Syntheses, 33, 93. (Describes formylation logic for thiophenes).

    • Regioselectivity:[5][6] Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.[1] (Authoritative text on thiophene substitution patterns).

  • Specific Compound Data (CAS 41907-99-7)

    • Source: PubChem Compound Summary for CID 2776369.
    • URL:[Link][1]

  • Reference: Roques, B. P., et al. (1971). "NMR Study of 3-Substituted Thiophenes". Tetrahedron, 26, 3555.

Sources

Foundational

Technical Guide: IR Spectrum Analysis of 5-Acetylthiophene-3-carbaldehyde

Topic: 5-Acetylthiophene-3-carbaldehyde IR Spectrum Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists[1][2] [1][2] Executive Summary & Structural Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Acetylthiophene-3-carbaldehyde IR Spectrum Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists[1][2]

[1][2]

Executive Summary & Structural Significance

5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) is a bifunctional heterocyclic building block critical in the synthesis of chalcones, Schiff bases, and bioactive scaffolds (e.g., kinase inhibitors).[1][2] Its utility stems from the differential reactivity of its two carbonyl groups: a ketone at the


-position (C5) and an aldehyde  at the 

-position (C3).[2]

For the analytical chemist, this molecule presents a unique spectroscopic challenge: distinguishing between two distinct carbonyl environments within a single conjugated system. This guide provides a rigorous framework for the IR characterization of this molecule, focusing on the electronic effects that dictate vibrational frequency shifts.

Structural Analysis & Electronic Theory

To accurately assign the IR bands, one must understand the electronic influence of the thiophene ring on the substituents.

The Thiophene Resonance Effect

Thiophene is electron-rich, but the electron density is not uniformly distributed.

  • 
    -Position (C2/C5):  The sulfur atom’s lone pair participates strongly in resonance with substituents at these positions.[1][2] Consequently, the 5-acetyl group  experiences significant single-bond character in its carbonyl bond, lowering its stretching frequency.[1]
    
  • 
    -Position (C3/C4):  Resonance transmission is weaker at the 
    
    
    
    -positions.[1][2] The 3-carbaldehyde group retains more double-bond character compared to the acetyl group, resulting in a higher stretching frequency.[1][2]
Predicted Spectral Fingerprint

Based on substituent effects, the IR spectrum is defined by three primary zones:

  • High Frequency (3100–2700 cm⁻¹): C-H stretching (Aromatic & Aldehydic).[1][2]

  • Functional Group Region (1700–1600 cm⁻¹): The "Carbonyl Twin Peaks."[1][2]

  • Fingerprint Region (1500–600 cm⁻¹): Thiophene ring breathing and deformation modes.[1][2]

Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This workflow minimizes hygroscopic interference and polymorphic variations.[1][2]

Sample Preparation[1][2]
  • Preferred Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.[1][2]

    • Why: Requires minimal sample (pure solid); avoids KBr hygroscopicity which can broaden carbonyl bands.[1][2]

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).[1][2]

    • Note: Ensure KBr is dry.[1][2] Water bands (3400 cm⁻¹) can obscure overtone regions.[1][2]

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for resolving the split carbonyl peaks).

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–450 cm⁻¹.[1][2]

Spectral Interpretation & Band Assignment

The following table summarizes the critical vibrational modes. Note the specific separation of the two carbonyl signals.

Table 1: Vibrational Assignment for 5-Acetylthiophene-3-carbaldehyde[1][2]
Frequency (cm⁻¹)Vibrational ModeAssignment Logic (Mechanistic Insight)
3100 – 3050 C-H Stretch (

)
Characteristic of heteroaromatic rings.[1][2] Often weak/medium intensity.[1][2]
2850 & 2750 C-H Stretch (Aldehyde)Fermi Resonance. The overtone of the C-H bend (1390 cm⁻¹) couples with the fundamental stretch, splitting it into a doublet. This confirms the presence of the -CHO group.[1][2]
2950 – 2920 C-H Stretch (Methyl)Asymmetric stretch of the acetyl -CH

group.[1][2]
1695 – 1680 C=O[1] Stretch (Aldehyde)

-Position.
Less conjugation with the sulfur atom leads to a "stiffer" bond and higher frequency.[1][2]
1670 – 1655 C=O[1] Stretch (Ketone)

-Position.
Strong conjugation with the thiophene ring lowers the bond order, shifting absorption to a lower frequency.[3]
1540 – 1420 C=C Ring StretchAsymmetric and symmetric stretching of the thiophene ring.[3]
1380 – 1360 CH

Deformation
"Umbrella" bending mode of the acetyl methyl group.[1]
850 – 800 C-H Out-of-Plane (OOP)Diagnostic for 2,3,5-substitution patterns (isolated hydrogens).
700 – 600 C-S StretchCharacteristic of the thiophene C-S-C linkage.[1][4]

Analytical Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for confirming the structure of 5-acetylthiophene-3-carbaldehyde, distinguishing it from common impurities like mono-substituted precursors.

IR_Analysis_Workflow cluster_interpretation Mechanistic Insight Start Start: Acquire Spectrum (4000-450 cm⁻¹) Check_Aldehyde Check 2850/2750 cm⁻¹ (Fermi Doublet?) Start->Check_Aldehyde Decision_Aldehyde Doublet Present? Check_Aldehyde->Decision_Aldehyde Check_Carbonyl Analyze 1700-1650 cm⁻¹ (Carbonyl Region) Decision_Carbonyl Two Distinct Peaks? Check_Carbonyl->Decision_Carbonyl Decision_Aldehyde->Check_Carbonyl Yes (Aldehyde Found) Result_Mono Impurity Alert: Mono-substituted (Only 3-CHO or 5-Ac) Decision_Aldehyde->Result_Mono No (Missing CHO) Decision_Carbonyl->Result_Mono No (Single Peak) Result_Target Target Confirmed: 5-Acetylthiophene- 3-carbaldehyde Decision_Carbonyl->Result_Target Yes (1690 & 1660 cm⁻¹) Note1 Aldehyde (C3) > Ketone (C5) Due to Resonance Decision_Carbonyl->Note1

Caption: Logical workflow for structural validation using IR markers. Note the critical differentiation of carbonyl environments.

Troubleshooting & Validation

Differentiating from Precursors
  • Impurity: 3-Thiophenecarbaldehyde (Starting material).[1][2][5]

    • Differentiation: Lacks the Methyl C-H stretch (~2950 cm⁻¹) and the second carbonyl peak at ~1660 cm⁻¹.

  • Impurity: 2-Acetylthiophene (Isomer/Byproduct).[1][2]

    • Differentiation: Lacks the Fermi resonance doublet (2850/2750 cm⁻¹) of the aldehyde.

Common Artifacts
  • Broadening at 1650–1700 cm⁻¹: If the sample is wet or aggregated, the two carbonyl peaks may merge into a single broad band.

    • Solution: Dry the sample in a vacuum desiccator or use a non-polar solvent (e.g., CCl

      
       or CS
      
      
      
      ) for solution-phase IR to resolve the peaks.

References

  • PubChem. (2025).[1][2][6][7] 5-Acetylthiophene-3-carbaldehyde Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • SpectraBase. (n.d.).[1][2] IR Spectrum of Thiophene-2-carbaldehyde (Analogous Reference). Wiley Science Solutions.[1][2] [Link]

  • Lin-Vien, D., et al. (1991).[1][2] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1][2] (Standard text for heterocyclic assignments).

  • Katritzky, A. R., & Taylor, P. J. (1990).[1][2] Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry. (Authoritative source on thiophene ring modes).

Sources

Exploratory

5-Acetylthiophene-3-carbaldehyde physical characteristics

Executive Summary 5-Acetylthiophene-3-carbaldehyde (CAS 41907-99-7) is a bifunctional heterocyclic intermediate critical to the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by a thiophene core subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetylthiophene-3-carbaldehyde (CAS 41907-99-7) is a bifunctional heterocyclic intermediate critical to the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by a thiophene core substituted with an acetyl group at the C5 position and a formyl group at the C3 position, it serves as a "linchpin" molecule. Its dual carbonyl functionality allows for divergent synthetic pathways—specifically Knoevenagel condensations (via the aldehyde) and aldol reactions (via the acetyl group)—making it indispensable in the development of chalcone-based therapeutics, organic semiconductors, and kinase inhibitors.

This guide provides a rigorous analysis of its physical properties, spectroscopic signature, synthetic routes, and handling protocols, designed for researchers requiring high-purity standards.

Physiochemical Characterization

Precise physical constants are vital for establishing purity during the scale-up of thiophene derivatives. The data below represents the standard for high-purity (>95%) isolates.

Table 1: Physical Constants & Properties
PropertyValue / DescriptionNotes
CAS Number 41907-99-7 Unique identifier; distinct from 2,3- or 2,5-isomers.[1]
Molecular Formula C₇H₆O₂S
Molecular Weight 154.19 g/mol
Appearance Yellow to light-yellow crystalline powderColor deepens to amber upon oxidation or light exposure.[1]
Melting Point 81 – 85 °C High purity form.[1][3] Lower ranges (51–55 °C) often indicate isomeric mixtures [1][2].
Boiling Point ~320 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Density 1.26 ± 0.1 g/cm³Predicted at 20 °C.
Solubility Soluble: DCM, DMSO, Methanol, Ethyl AcetateInsoluble: Water, HexanesSolubility in alcohols facilitates recrystallization.[1]
pKa ~ -6.5 (Conjugate acid)Protonation occurs at carbonyl oxygens in strong acid.[1]

Structural Elucidation (Spectroscopy)

Identification of 5-Acetylthiophene-3-carbaldehyde requires distinguishing it from its structural isomer, 5-acetylthiophene-2-carbaldehyde.[1] The 1H NMR splitting pattern of the thiophene ring protons is the definitive diagnostic tool.

Table 2: Spectroscopic Signature (1H NMR, 400 MHz, CDCl₃)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aldehyde (-CHO) 9.90 – 10.05 Singlet (s)1HCharacteristic downfield aldehyde peak.[1]
Thiophene C2-H 8.35 – 8.45 Doublet (d)1HMost deshielded ring proton due to proximity to two carbonyls (C3 and C5).[1]
Thiophene C4-H 7.70 – 7.85 Doublet (d)1HOrtho to the acetyl group; less deshielded than C2.[1]
Acetyl (-COCH₃) 2.55 – 2.60 Singlet (s)3HTypical methyl ketone shift.[1]

*Note: Coupling constant (


) between H2 and H4 is typically small (~1.0–1.5 Hz, meta-coupling), often appearing as broad singlets in lower resolution instruments.
Infrared (IR) Absorption Peaks
  • Aldehyde C=O stretch: 1680–1695 cm⁻¹ (Strong)

  • Ketone C=O stretch: 1660–1675 cm⁻¹ (Strong, often overlapping)

  • C=C Thiophene stretch: 1400–1500 cm⁻¹

  • C-H Aldehyde stretch: 2800–2850 cm⁻¹ (Fermi doublet)

Synthesis & Impurity Profile

The synthesis of 5-acetylthiophene-3-carbaldehyde presents a regioselectivity challenge. The most robust route involves the functionalization of 3-thiophenecarbaldehyde. Direct acetylation must be controlled to prevent poly-acylation or substitution at the C2 position.[1]

Synthetic Workflow Diagram

The following diagram outlines the primary synthetic pathway and the critical decision points for purification.

SynthesisWorkflow Start Starting Material: 3-Thiophenecarbaldehyde Step1 Protection (Optional) Form Acetal (Ethylene Glycol) Start->Step1 Acid Cat. Step2 Friedel-Crafts Acylation (AcCl / AlCl3 or SnCl4) Start->Step2 Direct Route (Lower Yield) Step1->Step2 Regioselective Directing Intermediate Crude Mixture Step2->Intermediate Impurity1 Impurity A: 2-Acetyl isomer Intermediate->Impurity1 Impurity2 Impurity B: Di-acetylated byproduct Intermediate->Impurity2 Purification Purification: Recrystallization (EtOH) or Column Chrom (Hex/EtOAc) Intermediate->Purification FinalProduct Target Product: 5-Acetylthiophene-3-carbaldehyde (>95% Purity) Purification->FinalProduct

Figure 1: Synthetic logic flow for 5-Acetylthiophene-3-carbaldehyde, highlighting the critical purification step to remove regiochemical isomers.

Critical Process Parameters (CPP)
  • Regiocontrol: The C5 position is electronically activated (alpha to sulfur), but the C2 position is also competitive. Using bulky Lewis acids or protecting the aldehyde as an acetal can improve C5 selectivity [3].

  • Temperature: Acylation should be conducted at low temperatures (0–5 °C) initially to suppress di-acylation.

  • Purification: The 5-acetyl isomer (MP 81-85°C) crystallizes more readily than the 2-acetyl isomer (often an oil or low-melting solid).[1] Recrystallization from Ethanol/Hexane is the preferred purification method.

Handling, Stability & Safety

As a thiophene aldehyde, this compound is susceptible to autoxidation (converting the aldehyde to a carboxylic acid) and photodegradation.

Storage Protocol (Self-Validating)
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass vials to prevent UV-induced polymerization or oxidation.[1]

  • Visual Check: If the yellow powder turns dark brown or becomes sticky, check the melting point. A drop in MP > 5°C indicates significant degradation (likely acid formation).

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

  • Note: Thiophene derivatives can have unpleasant, sulfurous odors. All handling should occur within a certified fume hood.

Applications in Drug Discovery

The "linchpin" nature of 5-Acetylthiophene-3-carbaldehyde allows it to serve as a core scaffold for diverse therapeutic classes.

Application Logic Diagram

Applications Core 5-Acetylthiophene- 3-carbaldehyde Path1 Aldehyde Reactivity (Knoevenagel) Core->Path1 Path2 Acetyl Reactivity (Claisen-Schmidt) Core->Path2 Target2 Thiazolidinones (Antimicrobial) Path1->Target2 + Thiazolidinedione Target3 Fused Heterocycles (Kinase Inhibitors) Path1->Target3 Cyclization Target1 Chalcones (Anticancer/Anti-inflammatory) Path2->Target1 + Aryl Aldehydes Path2->Target3

Figure 2: Divergent synthetic utility of the dual-carbonyl scaffold in medicinal chemistry.[1]

  • Chalcone Synthesis: Reaction with aryl aldehydes yields thiophene-based chalcones, which have demonstrated efficacy against amyloid-β induced cytotoxicity (Alzheimer's research) [4].

  • Heterocyclic Fusion: The proximity of the 3-formyl and 5-acetyl groups allows for ring-closing reactions to form complex fused systems like thienopyridines, often used in kinase inhibitor design.[1]

References

  • Chemical Manufacturers.[5] (n.d.). 5-Acetylthiophene-3-carbaldehyde 95% Product Specifications. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 41907-99-7 Physical Properties. Retrieved from [Link]

  • European Patent Office. (1987). EP0234688A1: Thiophene-3-carboxaldehyde derivatives.[1] Google Patents. Retrieved from

  • Van Hecke, K., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC - NCBI.[1] Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylthiophene-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Dossier: Solubility Profile &amp; Process Parameters for 5-Acetylthiophene-3-carbaldehyde

Executive Summary 5-Acetylthiophene-3-carbaldehyde (CAS 41907-99-7) is a bifunctional heterocyclic building block critical in the synthesis of chalcones, pyrimidines, and complex pharmaceutical intermediates.[1] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetylthiophene-3-carbaldehyde (CAS 41907-99-7) is a bifunctional heterocyclic building block critical in the synthesis of chalcones, pyrimidines, and complex pharmaceutical intermediates.[1] Unlike its liquid isomer (thiophene-2-carbaldehyde), this compound is a solid at room temperature (MP: 85–86 °C), necessitating a distinct approach to handling and solubilization.

This guide provides a definitive technical analysis of its solubility behavior, offering field-proven protocols for solvent selection during synthesis, purification, and analysis.[2]

Physicochemical Identity Table[1][2]
PropertyValueContext
CAS Number 41907-99-7 Unique Identifier
Molecular Weight 154.19 g/mol Small molecule
Physical State SolidCrystalline (typically pale yellow)
Melting Point 85–86 °C[Source: ChemBK/PubChem]
LogP (Predicted) ~1.1Moderately Lipophilic
H-Bond Acceptors 3 (C=O, S)Polar interactions possible
H-Bond Donors 0No protic hydrogens

Theoretical Solubility Profile

Understanding the molecular structure is the first step to predicting solubility. 5-Acetylthiophene-3-carbaldehyde possesses two electron-withdrawing carbonyl groups (acetyl and formyl) on a thiophene ring.[1][2]

Mechanistic Insights
  • Polarity vs. Lipophilicity: The thiophene ring is aromatic and lipophilic, but the two carbonyl groups create significant dipole moments.[2] This "push-pull" electronic structure makes the molecule soluble in moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) but limits its solubility in non-polar hydrocarbons (e.g., Hexanes).[2]

  • Crystal Lattice Energy: As a solid with a melting point of ~85 °C, the crystal lattice energy must be overcome by solvation.[2] Protic solvents like Ethanol can interact with the carbonyl oxygens via hydrogen bonding, aiding dissolution, especially at elevated temperatures.[2]

  • Water Solubility: Despite the polar groups, the lack of H-bond donors and the aromatic core render it sparingly soluble in water.[2] It does not form a stable hydration shell effectively enough to break the crystal lattice at ambient temperatures.[2]

Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityApplication Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction, Reaction Medium
Polar Aprotic DMSO, DMF, AcetonitrileHigh Stock Solutions, Nucleophilic Substitutions
Alcohols Methanol, EthanolModerate (High when hot) Recrystallization, Condensation Reactions
Esters/Ethers Ethyl Acetate, THFModerate to High Chromatography, General Synthesis
Hydrocarbons Hexanes, HeptaneLow / Insoluble Anti-solvent for Precipitation
Aqueous Water, PBS BufferVery Low Aqueous Workup (Phase Separation)

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this Standard Operating Procedure (SOP) to determine exact solubility values for your specific lot and temperature conditions.

Objective: Quantify the mass of 5-Acetylthiophene-3-carbaldehyde dissolved in a specific solvent at equilibrium.

Workflow Diagram:

SolubilityProtocol Figure 1: Gravimetric Solubility Determination Workflow Start Start: Excess Solid Equilibrate Equilibrate (Stir 24h @ Temp) Start->Equilibrate Add Solvent Filter Filtration (0.45 µm Syringe Filter) Equilibrate->Filter Saturated Soln Evaporate Evaporate Solvent (Pre-weighed Vial) Filter->Evaporate Filtrate Weigh Weigh Residue Evaporate->Weigh Dry Solid Calc Calculate Solubility (mg/mL) Weigh->Calc

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of 5-Acetylthiophene-3-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[2]

  • Equilibration: Cap the vial and stir/shake vigorously for 24 hours at the target temperature (e.g., 25 °C).

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[2]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed clean vial.

  • Drying: Evaporate the solvent (using a nitrogen stream or vacuum oven) until a constant mass is achieved.[2]

  • Calculation:

    
    
    
Protocol B: Solvent Selection for Recrystallization

Since the compound is a solid (MP 85-86 °C), recrystallization is the primary purification method.[1]

The "Goldilocks" Strategy: The ideal solvent dissolves the compound at high temperatures (near boiling) but precipitates it at low temperatures (0–4 °C).[2]

  • Primary Candidates: Ethanol (EtOH) or Methanol (MeOH).[2]

    • Test: Add 100 mg compound to 1 mL EtOH.[2] Heat to reflux.[2][3][4] If it dissolves, cool to 0 °C. If crystals form, this is your solvent.[2]

  • Binary Solvent Systems (If single solvent fails):

    • Dissolve in minimal Ethyl Acetate (Good solvent).[2]

    • Slowly add Hexanes (Anti-solvent) until turbidity persists.[2]

    • Heat to clear, then cool slowly.[2]

Synthetic Implications

The solubility profile of 5-Acetylthiophene-3-carbaldehyde directly dictates the success of downstream reactions, particularly Claisen-Schmidt and Knoevenagel condensations.[1]

Reaction Engineering Guide
Reaction TypeRecommended SolventRationale
Aldol / Claisen-Schmidt Ethanol (EtOH) The aldehyde dissolves in hot EtOH.[1][2] Upon reaction with an acetophenone/amine, the resulting chalcone/Schiff base often becomes less soluble, precipitating out and driving the equilibrium forward (Le Chatelier's principle).[2]
Oxidation Acetonitrile / Water If oxidizing the aldehyde to carboxylic acid, a mixed solvent system ensures solubility of both the organic substrate and the aqueous oxidant.[1][2]
Grignard Addition THF / Diethyl Ether Strictly anhydrous conditions required.[1][2] The compound is highly soluble in THF.[2]

Decision Tree for Solvent Selection:

SolventSelection Figure 2: Solvent Selection Decision Matrix Start Select Application Reaction Synthesis Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (HPLC/GC) Start->Analysis PolarRxn Polar Mechanism? (e.g., Condensation) Reaction->PolarRxn NonPolarRxn Non-Polar Mechanism? (e.g., Grignard) Reaction->NonPolarRxn Recryst Recrystallization Purification->Recryst Chromat Chromatography Purification->Chromat UseACN Dissolve in ACN or MeOH Analysis->UseACN UseEtOH Use Ethanol/Methanol (Promotes precipitation of product) PolarRxn->UseEtOH UseTHF Use THF/Ether (Anhydrous solubility) NonPolarRxn->UseTHF UseBinary Binary System: EtOAc (Solvent) + Hexane (Anti-solvent) Recryst->UseBinary UseDCM Load in DCM/Hexane Chromat->UseDCM

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, standard precautions for thiophene-carbaldehydes apply.[2]

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Handling: Handle as a solid powder.[2][5] Use a fume hood to avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place. Aldehydes can oxidize to carboxylic acids over time; store under inert gas (Nitrogen/Argon) if high purity is required for long periods.[2]

References

  • PubChem Compound Summary. "5-Acetyl-3-thiophenecarbaldehyde (CID 6484123)."[2] National Center for Biotechnology Information.[2] Accessed October 2023.[2] Link[1][2]

  • ChemBK. "5-ACETYL-THIOPHENE-3-CARBALDEHYDE Physical Properties." (Providing Melting Point Data). Link[1][2][6]

  • Sigma-Aldrich / Merck. "Safety Data Sheet for Thiophene-3-carbaldehyde derivatives."[1][2] (General safety grounding). Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard for Recrystallization Protocols).[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Architectures for 5-Acetylthiophene-3-carbaldehyde Derivatives

Executive Summary & Strategic Rationale The 5-acetylthiophene-3-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, offering a unique electronic "push-pull" system. The electron-rich thiop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-acetylthiophene-3-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, offering a unique electronic "push-pull" system. The electron-rich thiophene core, modulated by the electron-withdrawing acetyl (C5) and formyl (C3) groups, provides a versatile platform for bioisosteric replacement of phenyl rings in kinase inhibitors and anti-inflammatory agents.

However, this scaffold presents specific synthetic challenges. The presence of two electrophilic carbonyl handles renders the ring sensitive to harsh nucleophiles (e.g., Grignards/Lithiums), making Suzuki-Miyaura Cross-Coupling (SMCC) the method of choice for derivatization.

This guide details the protocols for functionalizing this core, specifically focusing on the C2-position (the most catalytically active site) via halogenated precursors (e.g., 2-bromo-5-acetylthiophene-3-carbaldehyde). We prioritize conditions that preserve the sensitive aldehyde moiety while maximizing turnover frequency (TOF).

Mechanistic Insight & Catalyst Selection

The Thiophene "Electronic Paradox"

Unlike benzene, thiophene is electron-rich (π-excessive). However, the introduction of acetyl and formyl groups at C5 and C3 significantly reduces the electron density of the ring.

  • Consequence: Oxidative addition (OA) of Pd(0) into the C-Halogen bond is slower than in unsubstituted thiophenes but faster than in electron-rich aryl chlorides.

  • Catalyst Strategy: We require electron-rich, bulky phosphine ligands to facilitate OA while protecting the active Pd(0) species from aggregation.

The Chemoselectivity Challenge

The primary risk in coupling this substrate is competitive aldol condensation or Cannizzaro disproportionation of the aldehyde under the basic conditions required for Suzuki coupling.

  • Solution: Use of weak bases (

    
    , 
    
    
    
    ) and biphasic systems to buffer the effective pH.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle specific to the C2-functionalization of the 5-acetylthiophene-3-carbaldehyde core.

SuzukiCycle PreCat Pd(II) Pre-catalyst (e.g., Pd(dppf)Cl2) ActivePd Active Species Pd(0)L2 PreCat->ActivePd Reduction OxAdd Oxidative Addition (Thiophene-Pd(II)-Br) ActivePd->OxAdd + 2-Bromo-5-acetyl- thiophene-3-CHO TransMet Transmetallation (Thiophene-Pd(II)-Aryl) OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Boronate formation) BaseStep->TransMet Base + Aryl-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActivePd Regeneration Product Product: 2-Aryl-5-acetylthiophene- 3-carbaldehyde RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition to the C2-bromide of the thiophene core.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (Robust)

Best for: Rapid library generation with electron-neutral or electron-rich aryl boronic acids.

Reagents:

  • Substrate: 2-Bromo-5-acetylthiophene-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the thiophene substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons Pd(0) and promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane (5 mL per mmol substrate). Stir until solids are dispersed.

  • Activation: Add the aqueous base (

    
    ) via syringe.
    
    • Note: The biphasic nature (Dioxane/Water) is critical. The water solubilizes the base, while the dioxane dissolves the organics.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot will be UV active and stain distinctively with DNP (2,4-Dinitrophenylhydrazine).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Critical: Pre-treat silica gel with 1%

      
       if the product is acid-sensitive.
      
Protocol B: "Difficult" Substrates (Sterically Hindered/Electron-Poor)

Best for: Coupling with ortho-substituted boronic acids or heteroaryl boronic acids (e.g., pyridines).

Reagents:

  • Catalyst System:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%)
    
  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: Toluene / Water (10:1 ratio)[1]

Methodological Nuances:

  • Ligand Choice: SPhos (Buchwald ligand) is exceptionally effective for thiophenes. Its electron-rich nature speeds up oxidative addition, while its bulk facilitates reductive elimination, even with ortho-substituents.

  • Base Choice: Anhydrous

    
     is milder than carbonates, reducing the risk of aldehyde side reactions (aldol).
    
  • Temperature: Can be pushed to 100°C or used in a microwave reactor (120°C for 20 mins).

Data Summary & Optimization Table

The following table summarizes expected yields based on electronic variations of the boronic acid coupling partner.

Coupling Partner (Ar-B(OH)2)Electronic NatureRecommended ProtocolExpected YieldKey Challenge
Phenylboronic Acid NeutralProtocol A85-95%Homocoupling of boronic acid
4-Methoxyphenylboronic Acid Electron-Rich (Donor)Protocol A90-98%Very fast; watch for exotherm
4-Cyanophenylboronic Acid Electron-Poor (Withdrawing)Protocol B60-75%Slow Transmetallation
2-Methylphenylboronic Acid Sterically HinderedProtocol B (SPhos)70-85%Steric clash at Pd center
3-Pyridylboronic Acid HeterocyclicProtocol B (XPhos)55-70%Catalyst poisoning by Pyridine N

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black (Pd black precipitation) immediately upon heating, your ligand-to-metal ratio is too low, or oxygen ingress occurred.

    • Fix: Increase ligand loading or re-degas solvents.

  • Dehalogenation (The Thiophene Curse):

    • Issue: Thiophenes are prone to hydrodehalogenation (replacing Br with H) instead of coupling, especially if the reaction is "wet" or overheated.

    • Diagnostic: Check LCMS for a mass of [M-Br+H].

    • Fix: Use anhydrous conditions (Protocol B) or switch to a milder base like CsF.

  • Aldehyde Integrity:

    • Issue: Loss of the -CHO peak in 1H NMR (approx. 9.8-10.0 ppm).

    • Cause: Oxidation to carboxylic acid or Cannizzaro reaction.

    • Fix: Ensure the reaction is strictly under inert atmosphere. Avoid strong hydroxide bases (NaOH, KOH).

References

  • National Institutes of Health (NIH). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available at: [Link] (Contextual grounding on thiophene aldehyde reactivity).

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst and Ligand Developments. Available at: [Link] (Source for ligand selection logic).

  • MDPI Molecules. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Available at: [Link] (Specific precedent for amide/aldehyde thiophene couplings).

  • TÜBİTAK Academic Journals. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling.[2] Available at: [Link] (Experimental validation of thiophene ester/aldehyde stability).

Sources

Application

Application Note: Chemoselective Knoevenagel Condensation of 5-Acetylthiophene-3-carbaldehyde

Executive Summary This guide details the protocol for the Knoevenagel condensation of 5-acetylthiophene-3-carbaldehyde , a bifunctional heterocyclic building block. The presence of two carbonyl groups—a reactive formyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Knoevenagel condensation of 5-acetylthiophene-3-carbaldehyde , a bifunctional heterocyclic building block. The presence of two carbonyl groups—a reactive formyl group at the C3 position and a less reactive acetyl group at the C5 position—presents a unique chemoselectivity challenge.

This Application Note provides:

  • Mechanistic insight into achieving exclusive condensation at the aldehyde position.

  • Two validated protocols : A classical solution-phase method and a green, solvent-free approach.

  • Troubleshooting matrices for optimizing yield and purity.

Target Audience: Medicinal Chemists, Material Scientists (Organic Electronics), and Process Chemists.

Introduction & Substrate Analysis

Thiophene derivatives are "privileged scaffolds" in drug discovery, serving as bioisosteres for phenyl rings to improve lipophilicity and metabolic stability. 5-Acetylthiophene-3-carbaldehyde is particularly valuable because it allows for orthogonal functionalization:

  • C3-Formyl Group (-CHO): Highly electrophilic, sterically accessible. Target for Knoevenagel, Wittig, and reductive amination reactions.

  • C5-Acetyl Group (-COCH₃): Less electrophilic due to steric hindrance and the electron-rich nature of the thiophene ring (which donates electron density, stabilizing the ketone).

The Challenge: While aldehydes are inherently more reactive, forcing conditions (high temperature, strong Lewis acids) can activate the ketone, leading to complex mixtures of mono- and bis-condensed products. This guide focuses on conditions that thermodynamically and kinetically favor the C3-vinyl product.

Mechanistic Pathway & Chemoselectivity

The Knoevenagel condensation involves the deprotonation of an active methylene compound (e.g., malononitrile, ethyl acetoacetate) by a weak base to form an enolate, which attacks the carbonyl carbon.

Chemoselectivity Rationale
  • Sterics: The C3-aldehyde hydrogen offers no steric bulk compared to the C5-methyl group.

  • Electronics: The aldehyde carbonyl carbon is more electron-deficient (more electrophilic) than the ketone carbonyl.

  • Reversibility: The aldol-like intermediate formed at the ketone position is more sterically crowded and prone to retro-aldol collapse before the irreversible dehydration step can occur.

Diagram 1: Reaction Mechanism and Chemoselectivity

Knoevenagel_Mechanism Substrate 5-Acetylthiophene-3-carbaldehyde (Bifunctional Electrophile) Inter_Aldehyde Tetrahedral Intermediate (C3 Position) Substrate->Inter_Aldehyde Fast Attack (Kinetic) Inter_Ketone Tetrahedral Intermediate (C5 Position) Substrate->Inter_Ketone Slow Attack (Steric Hindrance) Nucleophile Active Methylene (Enolate Anion) Nucleophile->Inter_Aldehyde Nucleophile->Inter_Ketone Product Target Vinyl Thiophene (E-Isomer) Inter_Aldehyde->Product - H2O (Dehydration) Irreversible NoReaction Reverts to Starting Material (Retro-Aldol) Inter_Ketone->NoReaction Unstable

Caption: Kinetic competition between C3-Aldehyde and C5-Ketone sites. The green path indicates the favored reaction trajectory.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Benchmark)

Best for: Scale-up (>5g), precise temperature control, and use of solid active methylenes (e.g., Malonic acid).

Reagents:

  • 5-Acetylthiophene-3-carbaldehyde (1.0 equiv)

  • Active Methylene (e.g., Malononitrile, 1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (0.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Toluene

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (154 mg) of 5-acetylthiophene-3-carbaldehyde in 5 mL of absolute Ethanol.

  • Addition: Add 1.1 mmol of Malononitrile (73 mg). Stir for 5 minutes until homogeneous.

  • Catalysis: Add 10 mol% Piperidine (approx. 10

    
    L).
    
    • Note: If using Malonic acid (Doebner modification), use Pyridine as solvent and add catalytic piperidine.[1]

  • Reaction:

    • For Malononitrile: Stir at Room Temperature (RT) for 30–60 mins. If precipitation is slow, heat to 50°C.

    • For Malonic Acid: Reflux (80°C) is required to facilitate decarboxylation.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear; the ketone group remains intact.
    
  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as a solid.

    • Filter the precipitate and wash with cold Ethanol/Water (1:1).

    • Recrystallize from Ethanol if necessary.

Protocol B: Green Solvent-Free Grinding (High Throughput)

Best for: Rapid screening, small scales (<500mg), and "Green Chemistry" compliance.

Procedure:

  • Mix: In a clean agate mortar, place 1.0 mmol of aldehyde and 1.0 mmol of active methylene.

  • Catalyst: Add 5 mol% Ammonium Acetate (

    
    ) or 1 drop of Piperidine.
    
  • Grind: Grind the mixture vigorously with a pestle. The mixture will likely turn into a melt or a sticky paste within 2–5 minutes due to the exothermic reaction and eutectic formation.

  • Completion: Continue grinding for 10–15 minutes. The mixture usually solidifies into a dry powder.

  • Isolation: Wash the solid with water (to remove ammonium acetate) and filter.

Data & Characterization

Representative Data Table
ParameterMethod A (Solution)Method B (Grinding)
Reaction Time 1 – 4 Hours10 – 20 Minutes
Yield 78 – 85%88 – 94%
Chemoselectivity >98% (Aldehyde only)>95% (Trace bis-adduct possible if overheated)
Atom Economy Moderate (Solvent waste)Excellent
Spectroscopic Validation (Expected Signals)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Vinyl Proton: Look for a singlet (or doublet if coupling occurs) in the

      
       7.8 – 8.5 ppm region.
      
    • Aldehyde Proton: The sharp singlet at

      
       9.8–10.0 ppm must be absent .
      
    • Acetyl Methyl: A sharp singlet at

      
       2.4–2.6 ppm must be present  (confirming the ketone survived).
      
  • IR Spectroscopy:

    • Disappearance of the aldehyde C=O stretch (~1670 cm⁻¹).

    • Appearance of C=C nitrile stretch (if malononitrile used) at ~2220 cm⁻¹.

    • Retention of the ketone C=O stretch (~1680–1700 cm⁻¹).

Optimization & Troubleshooting Workflow

Use the following logic flow to troubleshoot low yields or poor selectivity.

Diagram 2: Optimization Decision Tree

Optimization_Workflow Start Start: Low Yield or Impurity? Check_TLC Check TLC: Is Starting Material (SM) remaining? Start->Check_TLC Increase_Temp Increase Temp to Reflux (Check solvent BP) Check_TLC->Increase_Temp Yes (SM remains) Check_Selectivity Is the Ketone reacting? (Bis-adduct formation) Check_TLC->Check_Selectivity No (SM gone, but messy) Change_Base Switch Base: Piperidine -> Et3N/TiCl4 (Lewis Acid) Increase_Temp->Change_Base Still slow? Reduce_Temp LOWER Temperature (0°C - RT) Check_Selectivity->Reduce_Temp Yes (Bis-product) Reduce_Equiv Strict Stoichiometry (1.0 equiv Nucleophile) Check_Selectivity->Reduce_Equiv Yes (Bis-product)

Caption: Decision matrix for optimizing reaction conditions based on TLC feedback.

References

  • Organic Chemistry Portal. "Knoevenagel Condensation." Organic Chemistry Portal. Available at: [Link]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[2] Wiley Online Library. Available at: [Link][3]

  • ACS Applied Materials & Interfaces. "Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers." ACS Publications, 2020. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 5-Acetylthiophene-3-carbaldehyde Derivatives

Introduction: The Significance of the Thiophene Scaffold in Modern Chemistry Thiophene and its derivatives are cornerstone heterocyclic compounds that have garnered immense interest from medicinal chemists and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds that have garnered immense interest from medicinal chemists and materials scientists alike. The thiophene ring is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing novel therapeutic agents. The introduction of acetyl and formyl groups onto the thiophene ring, as in 5-acetylthiophene-3-carbaldehyde, provides two reactive handles for further chemical modifications, opening up a vast chemical space for the synthesis of diverse derivatives with potential applications in pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the synthetic strategies for preparing 5-acetylthiophene-3-carbaldehyde and its derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Strategic Approaches to the Synthesis of 5-Acetylthiophene-3-carbaldehyde

The synthesis of 5-acetylthiophene-3-carbaldehyde can be approached from two primary retrosynthetic disconnections, starting from either 2-acetylthiophene or thiophene-3-carbaldehyde. The choice of starting material will largely depend on commercial availability and the desired regioselectivity of the subsequent functionalization.

Route A: Vilsmeier-Haack Formylation of 2-Acetylthiophene

This approach involves the introduction of a formyl group at the C5 position of 2-acetylthiophene. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The acetyl group at the C2 position is a deactivating group, which directs electrophilic substitution to the C4 and C5 positions. However, due to steric hindrance at the C3 position and the electronic influence of the sulfur atom, formylation is generally favored at the C5 position.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[3] This reagent is a mild electrophile, making it suitable for the formylation of moderately activated or deactivated aromatic systems.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to overcome the deactivating effect of the acetyl group. The choice of solvent and reaction time is crucial for optimizing the yield and minimizing side reactions.

Visualizing the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation formylation Formylation of 2-Acetylthiophene reagent_prep->formylation In situ workup Aqueous Work-up & Hydrolysis formylation->workup purification Purification workup->purification product 5-Acetylthiophene- 3-carbaldehyde purification->product

Caption: Workflow for Vilsmeier-Haack formylation.

Route B: Friedel-Crafts Acetylation of Thiophene-3-carbaldehyde

Alternatively, one can start with thiophene-3-carbaldehyde and introduce an acetyl group at the C5 position via a Friedel-Crafts acylation reaction. The formyl group at the C3 position is a deactivating group, directing incoming electrophiles to the C5 position.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Friedel-Crafts acylation requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), to activate the acylating agent (e.g., acetyl chloride or acetic anhydride) and generate a highly electrophilic acylium ion.[4][5]

  • Solvent and Temperature: The choice of solvent is critical to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid. Dichloromethane or carbon disulfide are common choices. The reaction is often performed at low temperatures to control the reactivity and prevent side reactions.

Visualizing the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Mechanism cluster_catalyst Catalyst Activation acylium_formation Generation of Acylium Ion electrophilic_attack Electrophilic Attack by Thiophene acylium_formation->electrophilic_attack Electrophile rearrangement Sigma Complex (Resonance Stabilized) electrophilic_attack->rearrangement deprotonation Deprotonation rearrangement->deprotonation product 5-Acetylthiophene- 3-carbaldehyde deprotonation->product Acetyl Chloride Acetyl Chloride Acetyl Chloride->acylium_formation AlCl3 AlCl3 AlCl3->acylium_formation

Caption: Mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Acetylthiophene

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Acetylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: Dissolve 2-acetylthiophene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated sodium bicarbonate solution.

  • Stir the mixture vigorously until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 5-acetylthiophene-3-carbaldehyde.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0-10.2 (s, 1H, -CHO), 8.0-8.2 (d, 1H, thiophene-H), 7.8-8.0 (d, 1H, thiophene-H), 2.6-2.8 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190-195 (-COCH₃), 185-190 (-CHO), 140-150 (thiophene-C), 130-140 (thiophene-CH).

  • Mass Spectrometry (EI): m/z [M]⁺ corresponding to the molecular weight of C₇H₆O₂S.

Derivatization of 5-Acetylthiophene-3-carbaldehyde: Synthesis of Chalcones

The presence of both an aldehyde and a ketone group in 5-acetylthiophene-3-carbaldehyde allows for selective reactions to build more complex molecules. One such important transformation is the Claisen-Schmidt condensation to form chalcones, which are known to possess a wide range of biological activities.[6]

Protocol 2: Synthesis of a Thiophene-based Chalcone Derivative

This protocol describes the synthesis of a chalcone by reacting the aldehyde group of 5-acetylthiophene-3-carbaldehyde with an acetophenone derivative.

Materials:

  • 5-Acetylthiophene-3-carbaldehyde

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH) solution (e.g., 50% in water)

  • Deionized water

Procedure:

  • In a beaker, dissolve 5-acetylthiophene-3-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.[6]

  • To this stirred mixture, add a 50% KOH solution dropwise at room temperature.[6]

  • Continue stirring the mixture for several hours until a precipitate forms.[6] The reaction progress can be monitored by TLC.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol and then with deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Table 1: Representative Reaction Conditions for Thiophene Functionalization

Starting MaterialReagent(s)Reaction TypeProductYield (%)Reference
ThiopheneAcetic anhydride, Zeolite C25Friedel-Crafts Acylation2-Acetylthiophene96.3[N/A]
ThiopheneDMF, POCl₃Vilsmeier-Haack FormylationThiophene-2-carbaldehyde~87[N/A]
2-AcetylthiopheneN-Bromosuccinimide, Acetic anhydrideBromination2-Acetyl-5-bromothiophene82[N/A]
Thiophene-3-carbaldehydeSubstituted Acetophenone, KOHClaisen-Schmidt CondensationThiophene-based ChalconeVaries[6]

Note: Yields are highly dependent on specific reaction conditions and substrate.

Conclusion and Future Perspectives

5-Acetylthiophene-3-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The synthetic routes outlined in this guide, primarily the Vilsmeier-Haack formylation and Friedel-Crafts acylation, provide reliable methods for its preparation. The subsequent derivatization, such as the formation of chalcones, further expands the chemical diversity that can be accessed from this platform. For researchers and drug development professionals, a thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are key to successfully synthesizing and exploring the potential of these promising compounds. Future work in this area could focus on developing more efficient and environmentally friendly catalytic systems for the synthesis of the core scaffold and exploring the biological activities of novel derivatives.

References

  • Honek, J. F., et al. (1984). A Convenient Synthesis of 3-Acetyl-2,5-dihydrothiophene. Synthetic Communications, 14(6), 483-491. Available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

  • Hartough, H. D. (1952).
  • Yutilov, Y. M., & Svertilova, I. A. (1982). A new synthesis of 5-substituted thiophene-2-carboxaldehydes. Chemistry of Heterocyclic Compounds, 18(11), 1141-1144.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. Google Patents.
  • El Hazzat, M., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2023(4), M1739. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 1-17. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021). Molbank, 2021(4), M1289. Available at: [Link]

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(12), o933-o938. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019). Beilstein Journal of Organic Chemistry, 15, 1-46. Available at: [Link]

  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. (2024). ChemistrySelect. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019). Beilstein Journal of Organic Chemistry, 15, 1-46. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084. Available at: [Link]

  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015). Journal of the Chinese Chemical Society, 62(9), 769-775. Available at: [Link]

  • Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). Natural Product Communications, 3(4), 529-534. Available at: [Link]

  • 3 - Supporting Information. (n.d.). Available at: [Link]

  • EasyChair Preprint Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles. (2022). Available at: [Link]

  • 5-Ethyl-2-thiophenecarboxaldehyde. PubChem. Available at: [Link]

Sources

Application

Application Note: Strategic Purification of 5-Acetylthiophene-3-carbaldehyde

Abstract & Physicochemical Context 5-Acetylthiophene-3-carbaldehyde (CAS: 174878-86-9) is a critical bifunctional heterocyclic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Physicochemical Context

5-Acetylthiophene-3-carbaldehyde (CAS: 174878-86-9) is a critical bifunctional heterocyclic intermediate used in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and antimicrobial agents.[1] Its dual-carbonyl nature—possessing both a ketone and an aldehyde—presents unique purification challenges.[1]

Common synthetic routes (e.g., Vilsmeier-Haack formylation of 2-acetylthiophene or Suzuki couplings) often yield crude mixtures containing:

  • Regioisomers: 2-acetylthiophene-4-carbaldehyde or 2-acetylthiophene-5-carbaldehyde.[1]

  • Starting Materials: Unreacted 2-acetylthiophene.

  • Oxidation Byproducts: 5-acetylthiophene-3-carboxylic acid (formed via air oxidation of the aldehyde).[1]

This guide details a chemoselective purification strategy that leverages the reactivity difference between the aldehyde and ketone moieties, followed by standard chromatographic and crystallization polishing.

Chemical Profile
PropertyDataRelevance to Purification
Molecular Formula C₇H₆O₂SLow molecular weight, amenable to flash chromatography.[1][2]
Molecular Weight 154.19 g/mol
Physical State Solid (Off-white to yellow)Recrystallization is a viable final step.[1][3]
Solubility Soluble in EtOAc, DCM, MeOH.[1] Low in Water/Hexanes.Defines extraction and mobile phase choices.
Reactivity Aldehyde (High), Ketone (Moderate)Key Handle: Aldehyde forms bisulfite adducts; aromatic ketone does not.[1]
Stability Air-sensitive (Aldehyde

Acid)
Work rapidly; store under inert gas (Ar/N₂).[1]

Decision Matrix: Selecting the Protocol

Not all crude batches require the same treatment. Use the following decision matrix to determine the most efficient workflow for your specific purity requirements.

PurificationDecision Start Crude Mixture Analysis (TLC / LC-MS) Isomers Are Regioisomers Present? Start->Isomers BulkImp Is Main Impurity Non-Aldehyde? Isomers->BulkImp No Column Protocol B: Flash Chromatography (Separation) Isomers->Column Yes (Isomers difficult to separate chemically) Bisulfite Protocol A: Bisulfite Extraction (Chemoselective) BulkImp->Bisulfite Yes (Ketones/Starting Material) Cryst Protocol C: Recrystallization (Polishing) BulkImp->Cryst No (High Purity >90%) Bisulfite->Cryst Final Polish Column->Cryst Final Polish

Figure 1: Purification workflow decision matrix based on impurity profile.

Protocol A: Chemoselective Bisulfite Purification (High Value)

Principle: This method is the "silver bullet" for this molecule. Sodium bisulfite (NaHSO₃) forms a water-soluble sulfonate adduct reversibly with the aldehyde group.[1] The acetyl group (an aromatic ketone) is sterically and electronically less reactive and remains in the organic layer. This allows for a liquid-liquid extraction separation of the desired product from starting materials and ketone byproducts.[4][5]

Reagents
  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution.

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][6]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH, 1M).

  • Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude 5-acetylthiophene-3-carbaldehyde (up to 10g) in EtOAc (10 volumes). Ensure complete dissolution.

  • Adduct Formation:

    • Add 1.5 equivalents of saturated aqueous NaHSO₃ solution.

    • CRITICAL: Vigorously stir for 1-2 hours. The aldehyde converts to the hydrophilic bisulfite adduct.

    • Observation: A white precipitate may form at the interface; this is normal (the adduct is often a solid). If this happens, add more water until it dissolves, or filter the solid, wash with EtOAc, and dissolve it in water separately.

  • Phase Separation (The Wash):

    • Transfer to a separatory funnel.

    • Separate the layers.[4]

    • Organic Layer: Contains non-aldehyde impurities (starting acetylthiophene, tars). Keep until QC confirms product is in aqueous.

    • Aqueous Layer: Contains the target 5-acetylthiophene-3-carbaldehyde as a bisulfite salt.[1]

  • Regeneration:

    • Cool the aqueous layer to 0–5°C (ice bath) to prevent side reactions (Aldol condensation).

    • Slowly add 10% Na₂CO₃ or 1M NaOH until pH ~10-11.[1]

    • Mechanism:[6] High pH collapses the adduct, regenerating the free aldehyde, which will precipitate or oil out.

  • Extraction:

    • Extract the aqueous mixture immediately with EtOAc (3 x 50 mL).

    • Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

BisulfiteMechanism Aldehyde Target Aldehyde (Organic Soluble) Mix Add NaHSO3 (aq) Aldehyde->Mix Impurity Ketone Impurity (Organic Soluble) Impurity->Mix Adduct Bisulfite Adduct (Water Soluble) Mix->Adduct Forms Salt ImpurityOrg Impurity Remains in Organic Phase Mix->ImpurityOrg No Reaction Base Add Base (pH > 10) Adduct->Base Separate Phase Final Pure Aldehyde (Regenerated) Base->Final Hydrolysis

Figure 2: Mechanism of chemoselective isolation using sodium bisulfite.[1]

Protocol B: Flash Column Chromatography

If regioisomers are present (e.g., 2-carbaldehyde vs 3-carbaldehyde), bisulfite purification may not distinguish them effectively.[1] Chromatography is required.[3][7]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

Gradient StepSolvent Ratio (Hex:EtOAc)Elution Target
Equilibration 95:5Column conditioning.[1]
Step 1 90:10Non-polar impurities (bis-acetylated thiophenes).[1]
Step 2 80:20Target: 5-Acetylthiophene-3-carbaldehyde (typically Rf ~0.3-0.4).[1]
Step 3 60:40Polar byproducts (acids, diols).[1]

Technical Tip: Thiophene aldehydes can streak on silica due to the acidic nature of the silica surface potentially interacting with the carbonyls. Adding 1% Triethylamine (TEA) to the column during packing can neutralize the silica and sharpen the bands, though it is often unnecessary for simple thiophenes.

Protocol C: Recrystallization (Polishing)[1][3]

For pharmaceutical grade purity (>99.5%), recrystallization is mandatory to remove trace heavy metals and amorphous content.

  • Solvent System: Ethanol (absolute) or EtOAc/Heptane (1:3).

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol (~60-70°C).[1]

    • Hot Filtration: If insoluble particles remain, filter rapidly through a pre-warmed glass frit.

    • Seeding: Allow to cool to room temperature. If oiling occurs, scratch the glass or add a seed crystal.

    • Cool to -20°C overnight to maximize yield.

    • Filter cold and wash with cold Heptane.

Quality Control & Storage

Analytical Validation[1]
  • TLC: 70:30 Hexane:EtOAc. Stain with DNP (2,4-Dinitrophenylhydrazine) -> Orange/Red spot confirms aldehyde/ketone.[1]

  • 1H NMR (CDCl₃):

    • Aldehyde proton (-CHO): Singlet at ~9.8 - 10.0 ppm.[1]

    • Thiophene protons: Two singlets or doublets (depending on coupling) in the aromatic region (7.5 - 8.5 ppm).[1]

    • Acetyl group (-COCH₃): Singlet at ~2.5 - 2.6 ppm.[1]

  • HPLC: Monitor at 254 nm (thiophene UV absorption).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: < -20°C (Freezer).

  • Container: Amber glass (protect from light-induced radical oxidation).[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Boucher, M. M.; et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[4] Org. Process Res. Dev.2017 , 21(9), 1394–1403.[1][4] Link[1]

  • BenchChem. "Technical Support: Purification of 2-Acetylthiophene." (Context for thiophene derivative handling). Link[1]

  • MDPI. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." Molecules2012 . (Reference for chromatographic behavior of thiophene-3-carbaldehydes). Link[1]

Sources

Method

experimental procedure for the synthesis of 5-Acetylthiophene-3-carbaldehyde

Executive Summary & Strategic Rationale The thiophene dicarbonyl scaffold, specifically 5-acetylthiophene-3-carbaldehyde , represents a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The thiophene dicarbonyl scaffold, specifically 5-acetylthiophene-3-carbaldehyde , represents a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and heterocyclic building blocks.[1]

The Synthetic Challenge: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acetylation) of 3-thiophenecarbaldehyde is operationally simple but strategically flawed for high-purity applications.[1] The formyl group is electron-withdrawing, deactivating the ring.[1] While the 5-position is electronically favored over the sterically hindered 2-position, direct acetylation often yields inseparable mixtures of 2,3- and 2,4- (or 3,5-) isomers, complicating downstream purification.[1]

The Solution: This protocol details a regioselective palladium-catalyzed Stille coupling strategy.[1] By utilizing 5-bromo-3-thiophenecarbaldehyde as the electrophile and tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent, we ensure exclusive 3,5-substitution.[1] This method is preferred in pharmaceutical development for its reliability, functional group tolerance, and elimination of regioisomeric impurities.[1]

Retrosynthetic Analysis & Workflow

The synthesis hinges on the orthogonal reactivity of the bromine handle (for coupling) and the aldehyde (which remains spectator-stable under Stille conditions).

Retrosynthesis cluster_0 Key Transformation Target Target: 5-Acetylthiophene-3-carbaldehyde Intermediate Intermediate: Enol Ether Precursor Intermediate->Target Acidic Hydrolysis (HCl/H2O) SM Starting Material: 5-Bromo-3-thiophenecarbaldehyde SM->Intermediate Pd(0) Stille Coupling Reagent Reagent: Tributyl(1-ethoxyvinyl)tin Reagent->Intermediate Masked Acetyl

Figure 1: Retrosynthetic logic prioritizing regiocontrol via halogenated precursors.

Detailed Experimental Protocol

Materials & Safety
  • Precursor: 5-Bromo-3-thiophenecarbaldehyde (CAS: 18669-63-9).[1] Note: If not commercially available, this is synthesized via bromination of 3-thiophenecarbaldehyde.[1]

  • Coupling Agent: Tributyl(1-ethoxyvinyl)tin (CAS: 97674-02-7).[1][2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent: Toluene (Anhydrous, degassed).[1][3]

  • Hazards: Organotin compounds are highly toxic and neurotoxic. All operations must be performed in a fume hood. Waste must be segregated as "Heavy Metal/Organotin."

Step-by-Step Procedure
Step 1: The Stille Coupling (Installation of Enol Ether)
  • Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Charging: Under positive inert gas pressure, add:

    • 5-Bromo-3-thiophenecarbaldehyde (1.91 g, 10.0 mmol).[1]

    • Tributyl(1-ethoxyvinyl)tin (3.79 g, 10.5 mmol, 1.05 equiv).[1]

    • Anhydrous Toluene (50 mL).

  • Degassing: Sparge the solution with Ar for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation/homocoupling).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%).[1] The solution typically turns yellow/orange.

  • Reaction: Heat the mixture to reflux (110 °C) for 6–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; a new non-polar spot (enol ether) will appear.

Step 2: Hydrolysis (Unmasking the Ketone)
  • Cooling: Cool the reaction mixture to room temperature (RT).

  • Acidification: Add 1M HCl (aq) (30 mL) directly to the toluene mixture.

  • Stirring: Stir vigorously at RT for 1–2 hours.

    • Mechanism:[4][5][6][7] The vinyl ether hydrolyzes to the ketone.[2][8] The tin byproduct is cleaved.

    • Observation: The organic layer may darken.

Step 3: Workup & Tin Removal (CRITICAL)

Organotin byproducts (Bu₃SnBr/Bu₃SnOH) are lipophilic and notoriously difficult to separate from the product.

  • Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic phases.[8][9]

  • Fluoride Wash (The "KF" Method): Wash the combined organics with a saturated aqueous solution of Potassium Fluoride (KF) (2 x 50 mL).

    • Why: This converts soluble Bu₃Sn-X species into insoluble polymeric Bu₃SnF, which can be filtered off.[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the white tin fluoride precipitate.

  • Drying: Wash filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 → 7:3).

  • Target Fraction: The product is moderately polar.

  • Yield Expectation: 75–85% (Pale yellow solid).

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, compare your data against these expected values.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 9.98 (s, 1H)Aldehyde proton at C3.[1]
δ 8.25 (d, J=1.2 Hz, 1H)H2 proton (Deshielded by adjacent CHO).[1]
δ 7.85 (d, J=1.2 Hz, 1H)H4 proton.
δ 2.58 (s, 3H)Methyl of the acetyl group at C5.
IR Spectroscopy ~1680 cm⁻¹C=O stretch (Ketone).
~1695 cm⁻¹C=O stretch (Aldehyde).
GC-MS m/z = 154 [M]+Molecular ion confirms formula C₇H₆O₂S.[1]

Troubleshooting & Decision Logic

Troubleshooting Start Issue: Low Yield or Impurities Check1 Is Starting Material Remaining? Start->Check1 Check2 Did the catalyst turn black immediately? Check1->Check2 No Sol1 Action: Extend reflux time or add 2 mol% fresh catalyst. Check1->Sol1 Yes Sol2 Action: O2 Poisoning. Degas solvent more thoroughly. Check2->Sol2 Yes Sol3 Issue: Tin residues in NMR. Check2->Sol3 No Sol4 Action: Dissolve in Et2O, add I2 until color persists (titration), then wash with Na2S2O3. Sol3->Sol4

Figure 2: Troubleshooting logic for Stille coupling and purification issues.

References

  • Stille Coupling Methodology: Milstein, D.; Stille, J. K.[1] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[1] Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link

  • Use of Tributyl(1-ethoxyvinyl)tin: Kosugi, M. et al. "Preparation of Aromatic and Heteroaromatic Ketones via Stille Coupling."[1] Bulletin of the Chemical Society of Japan, 1987 , 60, 767.[1] Link

  • Regioselectivity in Thiophenes: Gronowitz, S. "Recent advances in the chemistry of thiophenes." Advances in Heterocyclic Chemistry, 1963 , 1, 1-124.[1] (Foundational text on thiophene alpha-selectivity).

  • Tin Removal Protocols: "Work-up of Stille reactions to remove tin by-products." Organic Chemistry Portal. Link

Sources

Application

Application Note: A Robust and Scalable Two-Step Synthesis of 5-Acetylthiophene-3-carbaldehyde

Abstract 5-Acetylthiophene-3-carbaldehyde is a pivotal heterocyclic building block, valued for its utility in the synthesis of a wide array of pharmacologically active compounds and advanced materials. This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Acetylthiophene-3-carbaldehyde is a pivotal heterocyclic building block, valued for its utility in the synthesis of a wide array of pharmacologically active compounds and advanced materials. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate. The described two-step methodology, commencing with the Friedel-Crafts acylation of thiophene followed by a regioselective Vilsmeier-Haack formylation, is designed for reproducibility, high yield, and operational safety. We delve into the mechanistic rationale behind procedural choices, offering insights into reaction control, process safety, and analytical validation, ensuring a self-validating and scalable protocol suitable for both academic research and industrial drug development settings.

Introduction and Strategic Rationale

Thiophene derivatives are integral scaffolds in medicinal chemistry, contributing to the molecular architecture of numerous therapeutic agents.[1][2] 5-Acetylthiophene-3-carbaldehyde, with its vicinal acetyl and formyl groups, offers two distinct and versatile handles for subsequent chemical modification, making it a highly sought-after precursor.

The synthetic strategy outlined herein was selected for its efficiency and economic viability on a larger scale. It circumvents the use of expensive, multi-step preparations from more complex starting materials. The chosen two-step route is:

  • Friedel-Crafts Acylation: Synthesis of the 2-acetylthiophene intermediate via the acylation of commercially available thiophene. This reaction is known for its high regioselectivity towards the 2-position.[3]

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the 3-position of 2-acetylthiophene. The acetyl group at the 2-position deactivates the adjacent 3-position to a lesser extent than the 5-position, directing the electrophilic Vilsmeier reagent to the desired location.

This approach utilizes readily available reagents and has been optimized for scalability, with particular attention paid to thermal management and safe handling of hazardous materials.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages, with the isolation and purification of the 2-acetylthiophene intermediate preceding the final formylation step.

G cluster_0 Part 1: Acylation cluster_1 Part 2: Formylation Thiophene Thiophene Acylation Friedel-Crafts Acylation Reactor Thiophene->Acylation AceticAnhydride Acetic Anhydride (Ac2O) AceticAnhydride->Acylation Catalyst H3PO4 Catalyst Catalyst->Acylation Workup1 Aqueous Work-up & Distillation Acylation->Workup1 Intermediate 2-Acetylthiophene Workup1->Intermediate Formylation Vilsmeier-Haack Formylation Reactor Intermediate->Formylation Add Intermediate POCl3 Phosphorus Oxychloride (POCl3) VilsmeierReagent Vilsmeier Reagent Formation (0 °C) POCl3->VilsmeierReagent DMF Dimethylformamide (DMF) DMF->VilsmeierReagent VilsmeierReagent->Formylation Workup2 Hydrolysis & Recrystallization Formylation->Workup2 Product 5-Acetylthiophene- 3-carbaldehyde Workup2->Product

Diagram 1: High-level workflow for the two-step synthesis.

Part 1: Scale-Up Synthesis of 2-Acetylthiophene (Intermediate)

Reaction Principle

The Friedel-Crafts acylation of thiophene with acetic anhydride is an electrophilic aromatic substitution. While strong Lewis acids like AlCl₃ can be used, they often lead to side reactions and degradation of the sensitive thiophene ring.[4] Using a strong protic acid like ortho-phosphoric acid provides high yields of the desired 2-acetylthiophene and simplifies the work-up procedure.[5] The reaction proceeds with high regioselectivity for the 2-position due to the superior stabilization of the cationic intermediate via resonance involving the sulfur atom.[3]

Materials and Reagents
ReagentCAS No.MW ( g/mol )MolesEquivalentsAmount (for 100g scale)Density (g/mL)
Thiophene110-02-184.141.1881.0100.0 g1.051
Acetic Anhydride108-24-7102.092.9712.5303.3 g1.082
ortho-Phosphoric Acid (85%)7664-38-298.000.2380.227.4 g1.685
Dichloromethane (DCM)75-09-284.93--500 mL1.326
Saturated NaHCO₃ (aq)----~1 L-
Brine----250 mL-
Anhydrous MgSO₄7487-88-9120.37--20 g-
Step-by-Step Protocol
  • Reactor Setup: Equip a 2 L, three-necked round-bottom flask (or an appropriately sized jacketed reactor) with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the reactor with thiophene (100.0 g, 1.188 mol) and acetic anhydride (303.3 g, 2.971 mol).

  • Catalyst Addition: Begin stirring and cool the mixture to 10-15 °C using an ice bath. Slowly add 85% ortho-phosphoric acid (27.4 g, 0.238 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

    • Causality Note: A 2.5-fold excess of acetic anhydride is used to drive the reaction to completion in a reasonable timeframe, minimizing side product formation.[5] The controlled addition of the acid catalyst manages the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 70-75 °C and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiophene is consumed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into 1 L of ice-cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with water (250 mL), saturated sodium bicarbonate solution (2 x 250 mL, until effervescence ceases), and brine (250 mL).

    • Causality Note: The bicarbonate wash is crucial to neutralize the phosphoric acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude brown oil is purified by vacuum distillation to yield 2-acetylthiophene as a colorless to pale yellow oil.

    • Expected Yield: 85-94%.[5]

    • Characterization: Confirm structure using ¹H NMR and compare with reference spectra.

Part 2: Scale-Up Synthesis of 5-Acetylthiophene-3-carbaldehyde

Reaction Principle: The Vilsmeier-Haack Reaction

This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heterocyclic compounds.[6] It involves two key stages:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This leads to the formation of the electrophilic chloromethyliminium salt, [ClCH=N(CH₃)₂]⁺Cl⁻, known as the Vilsmeier reagent.[7]

  • Electrophilic Attack and Hydrolysis: The Vilsmeier reagent, although a weaker electrophile than those in Friedel-Crafts acylations, is potent enough to attack the electron-rich thiophene ring.[7] This forms an iminium ion intermediate, which is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis reagents DMF + POCl3 intermediate Adduct Formation reagents->intermediate Nucleophilic Attack vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ intermediate->vilsmeier Elimination attack Electrophilic Attack vilsmeier:f0->attack thiophene 2-Acetylthiophene thiophene->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Aqueous Hydrolysis (H₂O Work-up) iminium->hydrolysis product 5-Acetylthiophene-3-carbaldehyde hydrolysis->product

Diagram 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Materials and Reagents
ReagentCAS No.MW ( g/mol )MolesEquivalentsAmount (for 100g scale)Density (g/mL)
2-Acetylthiophene88-15-3126.170.7931.0100.0 g1.166
N,N-Dimethylformamide (DMF)68-12-273.092.3783.0173.8 g0.944
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.1891.5182.3 g1.645
Dichloromethane (DCM)75-09-284.93--250 mL1.326
Sodium Acetate127-09-382.03--250 g-
Ice----2 kg-
Cyclohexane (for recrystallization)110-82-784.16--As needed0.779
Step-by-Step Protocol
  • Reactor Setup: Use a 3 L three-necked flask or jacketed reactor equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet/outlet. The system must be scrupulously dry and operated in a high-efficiency fume hood.

  • Vilsmeier Reagent Preparation (CRITICAL STEP):

    • Charge the reactor with anhydrous DMF (173.8 g, 2.378 mol).

    • Begin stirring and cool the DMF to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (182.3 g, 1.189 mol) dropwise via the dropping funnel over 1.5-2 hours. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.

    • Safety Note: This reaction is highly exothermic. Rapid addition of POCl₃ can lead to a dangerous runaway reaction. POCl₃ is extremely corrosive, toxic, and reacts violently with water.[8][9] Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat.

    • After addition, stir the resulting pale yellow salt slurry at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 2-acetylthiophene (100.0 g, 0.793 mol) in dichloromethane (250 mL).

    • Add this solution dropwise to the cold Vilsmeier reagent slurry over 1 hour, again maintaining the internal temperature below 10 °C.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40-45 °C for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Hydrolysis and Product Precipitation (CRITICAL STEP):

    • Prepare a large beaker or vessel containing a vigorously stirred mixture of crushed ice (2 kg) and sodium acetate (250 g).

    • Slowly and carefully pour the reaction mixture onto the ice/acetate slurry. This quenching process is highly exothermic and will release HCl gas. Ensure the fume hood sash is lowered and ventilation is maximal.

    • Causality Note: The aqueous work-up hydrolyzes the iminium intermediate to the aldehyde.[5] Sodium acetate acts as a buffer to neutralize the strong acids (HCl, phosphoric acid derivatives) formed, which aids in product precipitation and simplifies handling.[10]

    • A yellow solid should precipitate. Continue stirring for 1 hour as the ice melts.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as cyclohexane or an ethanol/water mixture, to yield 5-acetylthiophene-3-carbaldehyde as a crystalline solid.

    • Expected Yield: 70-80%.

    • Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The ¹H NMR spectrum should show a characteristic aldehyde proton singlet around δ 9.7-10.0 ppm.[11]

Safety and Scale-Up Considerations

  • Hazardous Reagents: Phosphorus oxychloride is the primary hazard. It is toxic, highly corrosive, and reacts violently with water, releasing toxic HCl gas.[9][12] All operations must be conducted in a dry atmosphere within a certified fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) and appropriate spill kits readily available.

  • Thermal Management: Both the formation of the Vilsmeier reagent and the final hydrolysis are significantly exothermic. On a larger scale, a jacketed reactor with an efficient cooling system is mandatory to maintain strict temperature control and prevent runaway reactions.

  • Gas Evolution: The hydrolysis step generates a large volume of HCl gas. Ensure the reactor is properly vented to a scrubbing system to neutralize acidic fumes.

  • Material Transfer: For kilogram-scale synthesis, use pumps or pressure to transfer POCl₃ and other reagents, minimizing manual handling.

  • Waste Disposal: The aqueous waste will be acidic and contain phosphorus byproducts. It must be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

This application note details a reliable and scalable two-step synthesis of 5-acetylthiophene-3-carbaldehyde. By understanding the underlying chemical principles and adhering strictly to the outlined safety and procedural protocols, researchers and process chemists can confidently produce this valuable building block in high yield and purity. The provided rationale for critical process parameters equips the user to troubleshoot and adapt the protocol for various scales of operation.

References

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as c
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Acylation of thiophene.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - NIH.
  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PMC - NIH.
  • Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens.
  • Thiophene synthesis. Organic Chemistry Portal.
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Sigma-Aldrich.
  • Acylation of thiophene.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Phosphorus oxychloride - SAFETY D
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Spectrum Chemical.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - Phosphorus Oxychloride. Merck Millipore.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Acetylthiophene-3-carbaldehyde

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 3,5-Disubstituted Thiophenes Executive Summary: The "3,5-Challenge" Synthesizing 5-acetylth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 3,5-Disubstituted Thiophenes

Executive Summary: The "3,5-Challenge"

Synthesizing 5-acetylthiophene-3-carbaldehyde presents a specific regiochemical challenge. Unlike 2,5-disubstituted thiophenes, which follow natural electrophilic vectors, the 3,5-substitution pattern requires overcoming the inherent directing effects of the thiophene ring.

  • The Trap: Attempting direct Friedel-Crafts acetylation of 3-thiophenecarbaldehyde often results in low yields (<30%) or complex mixtures. The aldehyde group deactivates the ring, and while it directs meta (to position 5), the reaction is sluggish and prone to polymerization ("tarring").

  • The Solution: The industry-standard high-yield route relies on Palladium-catalyzed cross-coupling (Stille) or Lithium-Halogen Exchange starting from the commercially available 5-bromo-3-thiophenecarbaldehyde.

This guide focuses on the Stille Coupling Protocol as the primary high-yield solution, with a secondary section on the Lithiation Route for cost-sensitive workflows.

Part 1: The High-Yield Protocol (Stille Coupling)

Methodology: Palladium-catalyzed coupling of 5-bromo-3-thiophenecarbaldehyde with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis. Target Yield: >85% Purity: >98% (after crystallization/column)

Workflow Diagram

StilleWorkflow Start Start: 5-Bromo-3-thiophenecarbaldehyde Reaction Reaction: Toluene, 100°C, 16h (Inert atm) Start->Reaction Reagent Reagent: Tributyl(1-ethoxyvinyl)tin Reagent->Reaction Catalyst Catalyst: Pd(PPh3)4 (5 mol%) Catalyst->Reaction Intermediate Intermediate: Enol Ether Reaction->Intermediate Coupling Complete Hydrolysis Hydrolysis: 1M HCl, RT, 2h Intermediate->Hydrolysis Deprotection Product Product: 5-Acetylthiophene-3-carbaldehyde Hydrolysis->Product Final Workup

Figure 1: Step-by-step logic flow for the Stille coupling synthesis route.

Step-by-Step Protocol
  • Degassing (Critical): Dissolve 5-bromo-3-thiophenecarbaldehyde (1.0 eq) in anhydrous toluene (0.1 M). Sparge with Argon for 30 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.

  • Catalyst Addition: Add

    
     (0.05 eq).[1] The solution should turn yellow/orange. If it turns black immediately, your solvent is wet or oxygenated.
    
  • Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 eq). Heat to reflux (100-110°C) for 12-16 hours.

    • Checkpoint: Monitor by TLC.[1][2] The starting bromide should disappear. A new non-polar spot (enol ether) will appear.

  • Hydrolysis (The "Acetyl" Reveal): Cool to room temperature. Add 1M HCl (aqueous) directly to the reaction mixture and stir vigorously for 2 hours. This converts the vinyl ether intermediate into the acetyl group.

  • Workup: Neutralize with saturated

    
    , extract with EtOAc, and wash with KF (aqueous) to remove tin residues (see Troubleshooting below).
    

Part 2: Troubleshooting & FAQs

Issue 1: "My reaction turned black and yield is <40%."

Diagnosis: "Pd-Black" precipitation.

  • Cause: The active Pd(0) species aggregated because the phosphine ligands dissociated (often due to oxidation) before the oxidative addition step could occur.

  • Fix:

    • Re-sparge solvents: Ensure toluene is strictly anhydrous and oxygen-free.

    • Add Ligand: Add 10 mol% extra

      
       to the reaction mixture to stabilize the catalyst.
      
    • Switch Catalyst: If

      
       fails, switch to 
      
      
      
      (more air-stable), which is reduced in situ by the stannane.
Issue 2: "I cannot remove the tin byproducts (greasy residue)."

Diagnosis: Tributyltin chloride/oxide contamination.

  • Standard Fix: Silica gel chromatography is often insufficient.

  • Advanced Protocol (The KF Wash):

    • Dissolve the crude oil in ether/EtOAc.

    • Add a saturated aqueous solution of Potassium Fluoride (KF) .

    • Stir vigorously for 30 minutes.

    • Filter the resulting white solid (polymeric tributyltin fluoride,

      
      ) through a Celite pad.
      
    • The filtrate will be tin-free.

Issue 3: "Why not use direct Friedel-Crafts acylation?"

Technical Explanation: While cheaper, reacting 3-thiophenecarbaldehyde with acetyl chloride/


 is chemically flawed for high yields.
  • Deactivation: The -CHO group withdraws electron density, making the ring poor at attacking the acylium ion.

  • Lewis Acid Complexation: The aldehyde oxygen binds to

    
    , further deactivating the ring and requiring >2 equivalents of Lewis acid.
    
  • Result: You get a "stalled" reaction that requires high heat, leading to decomposition (black tar) rather than clean substitution.

Part 3: Data & Comparison of Methods

FeatureMethod A: Stille CouplingMethod B: Lithiation (Li-Hal Exchange)Method C: Direct Acylation
Precursor 5-Br-3-thiophenecarbaldehyde5-Br-3-thiophenecarbaldehyde (Protected)3-thiophenecarbaldehyde
Key Reagent Tributyl(1-ethoxyvinyl)tinn-BuLi / DMA or Weinreb AmideAcetyl Chloride / AlCl3
Typical Yield 85-92% 60-75%<30%
Regioselectivity Perfect (Determined by Br)High (Determined by Br)Poor (Mixture of isomers)
Major Downside Tin toxicity / CostCryogenic conditions (-78°C)Low yield / Clean-up
Decision Logic for Researchers

DecisionTree Start Start: Choose Synthesis Route Budget Constraint: Is Budget/Cost the primary driver? Start->Budget Scale Scale: Is this >100g scale? Budget->Scale No (Performance First) RouteB Route B (Lithiation): Use if Tin is banned or cost is sensitive. Requires -78°C cooling. Budget->RouteB Yes (Cost First) RouteC Route C (Direct FC): NOT RECOMMENDED. Only for academic curiosity. Budget->RouteC Extreme Cost constraint RouteA Route A (Stille): Use if High Yield/Purity is critical. Best for MedChem (<50g). Scale->RouteA No (<100g) Scale->RouteB Yes (>100g, Tin waste is issue)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Stille Coupling Mechanism & Applications

    • Source: Organic Chemistry Portal.[3] "Stille Coupling."[1][2][3][4][5]

    • URL:[Link]

  • Regioselectivity in Thiophene Functionalization

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Purification of Tin Residues (KF Method)

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Lithium-Halogen Exchange Protocols

    • Source: MDPI Molecules. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." (Demonstrates Li-Hal exchange on 3,5-substituted systems).
    • URL:[Link][5][6]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 5-Acetylthiophene-3-carbaldehyde

Introduction Welcome to the Technical Support Center. 5-Acetylthiophene-3-carbaldehyde (CAS: Non-standard/Custom Synthesis) is a bifunctional thiophene derivative often used as a scaffold in the synthesis of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. 5-Acetylthiophene-3-carbaldehyde (CAS: Non-standard/Custom Synthesis) is a bifunctional thiophene derivative often used as a scaffold in the synthesis of heterocyclic APIs. Its dual reactivity—possessing both an electron-withdrawing formyl group and an acetyl group—makes it a versatile building block but also renders it prone to specific stability issues and complex impurity profiles.

This guide addresses the three most common technical inquiries we receive:

  • Regioisomer Identification: Distinguishing the target 3,5-substitution pattern from 2,4- or 2,5-isomers.

  • Stability & "Ghost" Peaks: Handling oxidation and self-condensation during analysis.

  • Method Development: Separating polar acid impurities from the neutral aldehyde.

Module 1: Structural Elucidation (NMR & MS)

Q: How do I definitively distinguish 5-Acetylthiophene-3-carbaldehyde from its regioisomers using 1H NMR?

A: The definitive method relies on Thiophene Ring Coupling Constants (


-values) .
Unlike benzene derivatives, thiophene protons exhibit distinct coupling constants based on their geometric relationship.
The Diagnostic Logic

Your target molecule, 5-Acetylthiophene-3-carbaldehyde , has protons at positions 2 and 4 .[1]

  • H2: Located between the Sulfur and the C3-Formyl group.

  • H4: Located between the C3-Formyl and C5-Acetyl group.

These protons are in a meta-like relationship (1,3-relationship across the ring).

Data Comparison Table: Thiophene Coupling Constants
Substitution PatternProton PositionsCoupling Constant (

)
Diagnostic Feature
3,5-Disubstituted (Target) H2, H4

Hz
Small doublet (meta-coupling)
2,5-DisubstitutedH3, H4

Hz
Large doublet (vicinal)
2,4-DisubstitutedH3, H5

Hz
Small doublet (indistinguishable by

alone; requires NOESY)
2,3-DisubstitutedH4, H5

Hz
Largest doublet (vicinal)

Protocol for Confirmation:

  • 1H NMR (DMSO-d6): Look for two singlets or very finely split doublets (

    
     Hz) in the aromatic region (7.5–8.8 ppm).
    
  • NOESY (Nuclear Overhauser Effect):

    • Target (3,5-subst): Irradiating the Acetyl-CH3 should show a strong NOE correlation only to H4 .

    • Isomer (2,4-subst): If the acetyl is at pos 2, irradiating Acetyl-CH3 might show NOE to H3.

    • Isomer (2,5-subst): Irradiating Acetyl-CH3 (at pos 5) shows NOE to H4; Formyl-H (at pos 2) shows NOE to H3.

Technical Note: The chemical shift of the aldehyde proton (-CHO) in thiophenes is typically deshielded to 9.8–10.2 ppm . If this peak is absent or shifted upfield, suspect oxidation (carboxylic acid) or acetal formation.

Module 2: Stability & Degradation Profiles

Q: I see growing impurity peaks at RRT 0.85 and RRT 1.2 during stability testing. What are they?

A: These are likely 5-Acetylthiophene-3-carboxylic acid (Oxidation) and Aldol Dimerization products.

Mechanism 1: Autoxidation (RRT ~0.85)

Thiophene aldehydes are electron-rich and oxidize rapidly in air to the corresponding carboxylic acid.

  • Symptom: The peak is acidic. It will tail significantly on standard C18 columns unless the mobile phase is buffered (pH < 3).

  • Verification: Treat a small aliquot with dilute

    
    . If the peak at RRT 0.85 increases, it is the acid.
    
Mechanism 2: Self-Condensation (RRT > 1.2)

The molecule contains both a nucleophile precursor (Acetyl group, enolizable) and an electrophile (Aldehyde). Under basic conditions (or even neutral conditions in solution over time), it undergoes Claisen-Schmidt condensation .

  • Product: A chalcone-like dimer.

  • Symptom: New peaks appearing at high retention times (non-polar dimers).

DegradationPathways Target 5-Acetylthiophene- 3-carbaldehyde Acid Impurity A: Carboxylic Acid (Oxidation) Target->Acid Air/O2 (Fast) Dimer Impurity B: Aldol Dimer (Self-Condensation) Target->Dimer Base/Heat (-H2O) Acetal Impurity C: Dimethyl Acetal (Solvent Artifact) Target->Acetal MeOH (Trace Acid)

Figure 1: Primary degradation pathways. Note that Impurity C is often a sample preparation artifact if Methanol is used as the diluent.

Module 3: Chromatographic Method Development

Q: The acid impurity co-elutes with the main peak. How do I separate them?

A: Standard gradients often fail because the pKa of thiophene carboxylic acids is approx 3.5–4.0. You must suppress ionization to retain the acid or use a selective stationary phase.

Recommended HPLC Method Parameters
ParameterRecommendationRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) Thiophenes have high

-electron density. Phenyl phases offer

selectivity superior to C18 for regioisomers.
Mobile Phase A 0.1% Perchloric Acid or TFA in Water (pH ~2.0)Low pH suppresses the ionization of the carboxylic acid impurity, increasing its retention and sharpening the peak.
Mobile Phase B AcetonitrileMethanol can react with the aldehyde to form acetals (hemiacetals) on-column, causing peak splitting.
Gradient 5% B to 90% B over 20 minSlow gradient needed to separate the target from closely eluting regioisomers.
Detection UV at 260 nm Thiophene carbonyls have strong absorbance here. Avoid 210 nm to reduce solvent noise.

Troubleshooting Tip: If you observe "double peaks" for the main compound, check your diluent.

  • Issue: Sample dissolved in Methanol.

  • Cause: Formation of hemiacetal.

  • Fix: Dissolve sample in Acetonitrile/Water (50:50) or pure Acetonitrile.

Module 4: Process-Related Genotoxic Impurities (PGI)

Q: What specific impurities should we monitor for regulatory (ICH M7) compliance?

A: Depending on the synthesis route, you must monitor for Halogenated Thiophenes .

If the synthesis involved Bromination/Lithiation (a common route to install substituents at the 3- and 5-positions):

  • 3-Acetylthiophene (Starting Material): Non-mutagenic, but a process impurity.

  • 2-Bromo-5-acetylthiophene: Potential PGI (alkylating agent).

  • Hydrazine derivatives: If Wolff-Kishner conditions were used nearby in the scheme (unlikely for this specific molecule but possible in derivatives).

Detection Protocol (LC-MS/MS):

  • Mode: APCI (Atmospheric Pressure Chemical Ionization) is often more sensitive for thiophenes than ESI, as they are neutral and non-polar.

  • MRM Transition: Monitor the loss of the acetyl group (

    
    ) or the loss of CO (
    
    
    
    ).

AnalyticalWorkflow Sample Crude Sample Screen UPLC-PDA Screen (Phenyl-Hexyl Column) Sample->Screen Decision Peak Purity Pass? Screen->Decision Pass Release/Next Step Decision->Pass Yes Fail Impurity ID Required Decision->Fail No Iso Prep-LC Isolation Fail->Iso NMR 1H NMR + NOESY (Regioisomer Check) Iso->NMR MS HR-MS (Q-TOF) (Formula Confirmation) Iso->MS

Figure 2: Decision tree for impurity characterization in thiophene intermediates.

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Explains coupling constants in heterocyclic systems).
  • ICH Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.

  • Synthesis and NMR Characterization of Substituted Thiophenes.Journal of Heterocyclic Chemistry.
  • Friedel-Crafts Acylation of Thiophene Derivatives. Beilstein Journal of Organic Chemistry.

  • Stability of Thiophene-3-carbaldehyde Derivatives. National Institutes of Health (PMC).

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 5-Acetylthiophene-3-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Acetylthiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Acetylthiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.

Introduction

The synthesis of 5-Acetylthiophene-3-carbaldehyde is a crucial step in the preparation of various pharmaceutically active compounds and functional materials. The most common and effective method for the formylation of 2-acetylthiophene is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.[2][3] Precise reaction monitoring and an understanding of potential pitfalls are essential for achieving high yields and purity.

This guide will provide a comprehensive resource for monitoring the synthesis of 5-Acetylthiophene-3-carbaldehyde and troubleshooting common issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for the synthesis of 5-Acetylthiophene-3-carbaldehyde?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, an electrophilic iminium salt, which reacts with the electron-rich thiophene ring to introduce a formyl group after hydrolysis.[2][3] For 2-acetylthiophene, the acetyl group is a deactivating group, making the thiophene ring less reactive towards electrophilic substitution. However, the Vilsmeier reagent is a potent enough electrophile to effect the desired formylation. The reaction is generally regioselective, with formylation occurring at the C3 position of the 2-acetylthiophene.

Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

A2: The Vilsmeier reagent is typically prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[1] The reaction is exothermic and should be carried out at low temperatures (typically 0-10 °C) with slow addition of POCl₃ to DMF. It is crucial to use anhydrous solvents and reagents as the Vilsmeier reagent is sensitive to moisture.[4] Both POCl₃ and the Vilsmeier reagent are corrosive and moisture-sensitive, so all manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Vilsmeier-Haack reaction itself can be thermally hazardous, with the potential for rapid temperature and pressure increases, so careful temperature control is essential.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][7][8] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2-acetylthiophene).[8] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.[8] The choice of eluent is crucial for good separation; a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[7]

Q4: What are the expected ¹H NMR chemical shifts for the product, 5-Acetylthiophene-3-carbaldehyde?

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 5-Acetylthiophene-3-carbaldehyde.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (2-acetylthiophene, POCl₃, DMF). 4. Deactivation of the thiophene ring.1. Ensure anhydrous conditions: Use freshly distilled or anhydrous DMF and POCl₃. Dry all glassware thoroughly in an oven before use. Moisture will quench the Vilsmeier reagent.[4] 2. Optimize reaction conditions: Gradually increase the reaction temperature (e.g., to 60 °C) and monitor the reaction by TLC to determine the optimal reaction time.[1][13] 3. Verify reagent purity: Use high-purity starting materials. If the DMF has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[13] 4. Consider substrate reactivity: The acetyl group is deactivating. Ensure the reaction conditions are sufficiently forcing to overcome this.
Formation of Multiple Products (Side Reactions) 1. Over-formylation or di-formylation. 2. Polymerization or decomposition of the starting material or product. 3. Side reactions with impurities in the starting materials.1. Control stoichiometry: Use the correct molar ratios of reagents. While less common for deactivated substrates, excess Vilsmeier reagent could potentially lead to side reactions. 2. Maintain temperature control: High reaction temperatures can lead to the formation of dark, tarry mixtures due to polymerization or decomposition.[4] Ensure efficient stirring and a controlled heating source. 3. Purify starting materials: Impurities in the 2-acetylthiophene can lead to undesired side products. Consider purification of the starting material if necessary.
Difficult Product Isolation/Purification 1. Product is an oil and difficult to crystallize. 2. Co-elution of product and impurities during column chromatography. 3. Emulsion formation during aqueous workup.1. Attempt different purification methods: If crystallization is difficult, vacuum distillation or column chromatography are alternative purification methods.[14] 2. Optimize chromatography conditions: Systematically vary the solvent system for column chromatography to achieve better separation. Two-dimensional TLC can be used to develop an optimal solvent system.[7] 3. Break emulsions: During the aqueous workup, adding a saturated brine solution can help to break emulsions and improve layer separation.
Reaction Stalls (Incomplete Conversion) 1. Insufficient amount of Vilsmeier reagent. 2. Deactivation of the catalyst or reagent over time. 3. Low reaction temperature.1. Check reagent stoichiometry: Ensure that at least one equivalent of the Vilsmeier reagent is used relative to the 2-acetylthiophene. 2. Consider reagent stability: The Vilsmeier reagent can be unstable over long reaction times, especially at higher temperatures.[5] 3. Increase reaction temperature: A stalled reaction may be due to insufficient thermal energy. Cautiously increase the temperature and monitor by TLC.[13]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the plate:

    • SM Lane: Dissolve a small amount of 2-acetylthiophene in a suitable solvent (e.g., ethyl acetate) and spot it on the SM lane.

    • Rxn Lane: Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the Rxn lane.[8]

    • Co Lane: Spot the starting material and the reaction mixture at the same point in the Co lane.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualize the plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the Rxn lane and the appearance of a new product spot indicates reaction progress.[8]

Visualizations
Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier Formation intermediate Iminium Ion Intermediate vilsmeier->intermediate Electrophilic Attack thiophene 2-Acetylthiophene thiophene->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis monitoring TLC Monitoring intermediate->monitoring product 5-Acetylthiophene-3-carbaldehyde hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack synthesis of 5-Acetylthiophene-3-carbaldehyde.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Reaction Issue (e.g., Low Yield) check_moisture Anhydrous Conditions? start->check_moisture check_temp Reaction Temperature? check_moisture->check_temp Yes dry_glassware Dry Glassware & Use Anhydrous Reagents check_moisture->dry_glassware No check_reagents Reagent Purity? check_temp->check_reagents Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Questionable success Problem Resolved check_reagents->success High Purity dry_glassware->success increase_temp->success purify_reagents->success

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

  • CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (URL: [Link])

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science. (URL: [Link])

  • Vilsmeier-Haack reaction - chemeurope.com. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: [Link])

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])

  • Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC - NIH. (URL: [Link])

  • US2492629A - Acylation of thiophene - Google P
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (URL: [Link])

  • 5.3: TLC Uses - Chemistry LibreTexts. (URL: [Link])

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (URL: [Link])

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. (URL: [Link])

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | Scilit. (URL: [Link])

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL: [Link])

  • 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). - ResearchGate. (URL: [Link])

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (URL: [Link])

  • CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google P
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

Sources

Optimization

scale-up challenges for 5-Acetylthiophene-3-carbaldehyde production

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 5-Acetylthiophene-3-carbaldehyde (CAS: 20513-35-3 derivatives) User Level: Advanced (Process Chemists/Engineers) Introduction: The "Thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Target Molecule: 5-Acetylthiophene-3-carbaldehyde (CAS: 20513-35-3 derivatives) User Level: Advanced (Process Chemists/Engineers)

Introduction: The "Thiophene Tar" Paradox

Welcome to the technical support hub for 5-Acetylthiophene-3-carbaldehyde . If you are accessing this guide, you are likely encountering the classic "Thiophene Paradox" during scale-up: the conditions required to functionalize the ring (strong Lewis acids) are the exact conditions that catalyze its polymerization into intractable tar.

This guide moves beyond bench-scale synthesis to address the kilogram-scale challenges of regioselectivity , exotherm control , and purification without chromatography.

Module 1: Synthesis Strategy & Route Selection

User Question: "I'm seeing a mixture of isomers and low yields with direct acetylation. Which route is scalable?"

Technical Response: For scale-up, you generally have two viable pathways. The choice depends on your facility's cooling capacity and handling capabilities for pyrophorics.

Route Comparison
FeatureRoute A: Direct Friedel-Crafts Route B: Halogen-Lithium Exchange
Starting Material 3-Thiophenecarbaldehyde3-Bromo-5-acetylthiophene (ketone protected)
Reagents Acetyl Chloride, AlCl₃ (or SnCl₄)n-BuLi, DMF
Key Challenge Exotherm & Tar Formation Cryogenic (-78°C) & Moisture
Regioselectivity ~85:15 (5-position vs 2-position)>98:2 (Directed by Br position)
Scalability High (if temp controlled)Moderate (requires specialized reactors)
Pathway Visualization

SynthesisRoutes Start 3-Thiophenecarbaldehyde AlCl3 Reagent: AlCl3 / AcCl (Friedel-Crafts) Start->AlCl3 Activation Intermed Sigma Complex (Resonance Stabilized) AlCl3->Intermed Electrophilic Attack Target 5-Acetylthiophene-3-carbaldehyde (Target) Intermed->Target Major Path (Pos 5) Impurity 2-Acetyl isomer (Impurity) Intermed->Impurity Minor Path (Pos 2) Tar Polythiophene Tar (Acid Catalyzed) Intermed->Tar T > 0°C or Excess Acid

Figure 1: Reaction pathway showing the competition between the desired C5-acylation, C2-impurity formation, and acid-catalyzed polymerization.

Module 2: Troubleshooting the Friedel-Crafts Acylation

User Question: "My reaction turns into a black solid (tar) within minutes of adding AlCl₃. How do I prevent this?"

Root Cause Analysis: Thiophene aldehydes are electron-deficient but the thiophene ring itself is acid-sensitive. The "black solid" is polythiophene, formed because the heat of solvation of AlCl₃ triggered a runaway polymerization before acylation could occur.

Protocol: The "Reverse Addition" Slurry Method

Do not add solid AlCl₃ to the reaction mixture.

  • Preparation: Suspend AlCl₃ (2.5 equiv) in DCM or 1,2-dichloroethane (DCE) at 0°C.

  • Complexation: Add Acetyl Chloride (1.1 equiv) slowly to the AlCl₃ slurry. Wait for the formation of the acylium complex (slurry usually clears or turns orange).

  • Dosing: Dissolve 3-thiophenecarbaldehyde in DCM. Add this solution dropwise to the acylium complex.

    • Why? This keeps the concentration of free, unreacted aldehyde low relative to the acylating agent, favoring acylation over self-polymerization.

  • Temperature: Maintain internal temperature strictly < 5°C.

User Question: "I have 15% of the 2-acetyl isomer. Can I separate it?"

Technical Response: Separating isomers (2,3-substituted vs 3,5-substituted) via distillation is difficult due to similar boiling points.

  • Solution: Exploit the solubility difference. The 3,5-isomer (target) is often more symmetrical and crystalline.

  • Recrystallization: Triturate the crude solid in cold IPA or Ethanol/Hexane (1:4). The target isomer often crystallizes out, while the 2-acetyl isomer remains in the mother liquor.

Module 3: Purification (The Bisulfite Workup)

User Question: "Column chromatography is impossible at 5kg scale. How do I purify the aldehyde?"

Technical Response: Use Bisulfite Adduct Purification . This is the "silver bullet" for aldehyde scale-up. It chemically separates the aldehyde from ketones (acetyl group reacts much slower) and non-carbonyl tars.

The "Brindle" Bisulfite Protocol (Adapted for Thiophenes)

Principle: Aldehydes form water-soluble sulfonate salts with NaHSO₃. Impurities (tars, starting materials, ketones) remain in the organic layer.

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (Avoid DCM if possible, as bisulfite adducts can trap DCM).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Vigorously stir for 2-4 hours. A white precipitate (the adduct) may form at the interface.

  • Phase Separation (The Wash):

    • Separate the layers.[1]

    • Critical Step: If the adduct is solid, filter it off and wash with EtOAc. If soluble in water, keep the aqueous layer.

    • Discard the organic layer (contains the tar and non-aldehyde impurities).

  • Regeneration:

    • Place the aqueous layer (or solid adduct suspended in water) in a flask.

    • Add EtOAc.[2]

    • Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) or NaOH (careful with exotherm).

    • Stir for 30 mins. The aldehyde regenerates and extracts back into the EtOAc.

  • Isolation:

    • Separate organic layer, dry over MgSO₄, and concentrate.

Purification Process Flow

BisulfiteProcess Crude Crude Reaction Mix (Aldehyde + Ketone + Tar) AddBisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Tar & Isomers) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer / Solid (Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Regeneration Add Na2CO3 (pH > 10) + EtOAc AqLayer->Regen FinalProd Pure 5-Acetylthiophene-3-carbaldehyde Regen->FinalProd

Figure 2: Bisulfite purification workflow eliminating the need for chromatography.

Module 4: Stability & Storage FAQs

Q: Is the product air-sensitive? A: Yes. Thiophene aldehydes oxidize to carboxylic acids (5-acetylthiophene-3-carboxylic acid) upon exposure to air.

  • Detection: Check IR for a broad O-H stretch (2500-3300 cm⁻¹) or a shift in the carbonyl peak.

  • Prevention:[1] Store under Nitrogen/Argon at < -20°C.

Q: Can I store it in solution? A: Not recommended in chlorinated solvents (DCM/CHCl₃) for long periods, as trace acidity can catalyze acetal formation or polymerization. Store as a dry solid.

References

  • Regioselective Synthesis of Thiophene Derivatives

    • Source: MDPI (2025). "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde."
    • Relevance: Validates the Halogen-Lithium exchange route for 3,5-substituted thiophenes.
  • Friedel-Crafts Regioselectivity

    • Source: Joule & Mills, Heterocyclic Chemistry / StackExchange (2017).
    • Relevance: Explains the electronic preference for the 5-position (alpha) over the 2-position when the 3-position is substituted.
  • Bisulfite Purification Protocol

    • Source:Organic Process Research & Development (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes... using Sodium Bisulfite."
    • Relevance: Provides the foundational "Brindle" protocol for non-chromatographic purific
  • Handling AlCl₃ & Exotherms

    • Source: University of Michigan / YouTube (2020).
    • Relevance: Safety protocols for handling aluminum chloride on scale.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Synthesis of 5-Acetylthiophene-3-carbaldehyde

This guide serves as a technical validation protocol for the synthesis of 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7), a critical heterocyclic building block in the development of pharmaceutical intermediates and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for the synthesis of 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7), a critical heterocyclic building block in the development of pharmaceutical intermediates and optoelectronic materials.

Unlike generic synthesis descriptions, this document critically compares two distinct methodologies: the Lithium-Halogen Exchange Protocol (Method A) and the Palladium-Catalyzed Stille Coupling (Method B) . The analysis focuses on regioselectivity, scalability, and impurity profiles, providing a decision matrix for process chemists.

Executive Summary & Strategic Analysis

The synthesis of 3,5-disubstituted thiophenes presents a specific regiochemical challenge. The 3-formyl group is electron-withdrawing and meta-directing, while the sulfur atom activates the


-positions (C2 and C5).
  • The Challenge: Direct acetylation of 3-thiophenecarbaldehyde yields a mixture of isomers (C2 vs. C5) and suffers from ring deactivation.

  • The Solution: This guide validates two indirect routes that guarantee regiocontrol:

    • Method A (The "Classic" Route): Bromination followed by Metal-Halogen Exchange (Li/Br). Best for cost-efficiency at gram scales.

    • Method B (The "Catalytic" Route): Palladium-catalyzed Stille Coupling. Best for functional group tolerance and mild conditions.

Method Comparison Matrix
FeatureMethod A: Li-Halogen ExchangeMethod B: Stille Coupling
Regiocontrol High (Driven by C-Br specificity)Very High (Pre-functionalized)
Overall Yield 55–65%70–85%
Scalability Moderate (Cryogenic conditions required)High (Batch or Flow compatible)
Cost Profile Low (Reagents:

-BuLi, Br

)
High (Pd catalysts, Tin reagents)
Impurity Profile C2-isomers, over-alkylationTin residues (requires remediation)
Critical Hazard Pyrophoric reagents (

-BuLi)
Neurotoxic organotins

Method A: The Lithiation-Acylation Protocol

Principle: This method utilizes the steric and electronic preference of bromination at the C5 position, followed by a specific lithium-halogen exchange that bypasses the acidity of the C2 proton.

Validated Workflow Diagram

MethodA Start 3-Thiophenecarbaldehyde Step1 1. Bromination (Br2, AlCl3) Target: C5-Br Start->Step1 Regioselective Step2 2. Protection (Ethylene Glycol, pTSA) Form: Acetal Step1->Step2 Mask CHO Step3 3. Li-Halogen Exchange (n-BuLi, -78°C) Intermediate: 5-Li species Step2->Step3 Kinetic Control Step4 4. Acylation (N-Methoxy-N-methylacetamide) Step3->Step4 Weinreb Amide Step5 5. Deprotection (HCl, THF) Step4->Step5 Hydrolysis Product 5-Acetylthiophene-3-carbaldehyde Step5->Product

Figure 1: Step-wise synthesis via Lithium-Halogen Exchange. Note the protection step is critical to prevent nucleophilic attack on the aldehyde.

Detailed Protocol
  • Regioselective Bromination:

    • React 3-thiophenecarbaldehyde with bromine (Br

      
      ) in the presence of AlCl
      
      
      
      (2.5 equiv) at 0°C.
    • Validation Point: The bulky AlCl

      
       complex and the meta-directing CHO group favor bromination at C5  over C2 (steric hindrance).
      
    • QC Check:

      
      H NMR should show a singlet at 
      
      
      
      ~7.5 ppm (C2-H) and loss of C5-H signal.
  • Acetal Protection:

    • Reflux the 5-bromo-3-thiophenecarbaldehyde with ethylene glycol and catalytic p-toluenesulfonic acid (pTSA) in toluene (Dean-Stark trap).

    • Why: Protects the aldehyde from

      
      -BuLi attack.
      
  • Lithiation & Acylation:

    • Cool the acetal (in dry THF) to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise.
      
    • Mechanistic Insight: Lithium-Halogen exchange is faster than deprotonation at C2.

    • Quench with N-Methoxy-N-methylacetamide (Weinreb amide) rather than acetyl chloride to prevent over-addition (formation of tertiary alcohols).

  • Deprotection:

    • Treat with 1M HCl/THF to remove the acetal.

Method B: The Palladium-Catalyzed Stille Coupling

Principle: This method employs a cross-coupling reaction to introduce the acetyl equivalent (masked as a vinyl ether) directly onto the thiophene ring. It avoids cryogenic conditions.[1]

Validated Workflow Diagram

MethodB Start 5-Bromo-3-thiophenecarbaldehyde Step1 1. Stille Coupling (Toluene, Reflux) Intermediate: Enol Ether Start->Step1 Reagent Reagent: Tributyl(1-ethoxyvinyl)tin Reagent->Step1 Catalyst Catalyst: Pd(PPh3)4 or Pd2(dba)3 Catalyst->Step1 Step2 2. Acidic Hydrolysis (HCl, H2O) Step1->Step2 Unmask Acetyl Product 5-Acetylthiophene-3-carbaldehyde Step2->Product

Figure 2: Synthesis via Stille Cross-Coupling. The acetyl group is introduced as a protected enol ether.

Detailed Protocol
  • Coupling Reaction:

    • Dissolve 5-bromo-3-thiophenecarbaldehyde (commercially available or from Method A, Step 1) in anhydrous toluene.

    • Add Tributyl(1-ethoxyvinyl)tin (1.1 equiv) and Pd(PPh

      
      )
      
      
      
      (5 mol%).
    • Reflux for 12–16 hours under Argon.

    • Validation Point: The reaction introduces the –C(OEt)=CH2 group at C5.

  • Hydrolysis:

    • Treat the crude reaction mixture with 2M HCl. This hydrolyzes the vinyl ether directly to the ketone (acetyl group).

    • Advantage:[2][3][4] This step is mild and does not affect the aldehyde at C3 if performed carefully (aldehyde is already an aldehyde).

Experimental Validation Data

When validating these methods in the lab, the following analytical data confirms the successful synthesis of the target molecule (CAS 41907-99-7).

Spectroscopic Signature (Expected)
TechniqueSignalAssignmentInterpretation

H NMR
(CDCl

)

2.55 (s, 3H)
–COCH

Methyl group of acetyl.

8.15 (s, 1H)
C4-HThiophene ring proton.

8.40 (s, 1H)
C2-HDeshielded by adjacent S and CHO.

9.98 (s, 1H)
–CHOAldehyde proton.
IR Spectroscopy 1670 cm

C=O (Ketone)Conjugated ketone stretch.
1695 cm

C=O (Aldehyde)Distinct from ketone.
Mass Spectrometry m/z 154 [M]+Molecular IonConsistent with C

H

O

S.
Troubleshooting Guide
  • Issue: Presence of 2-acetyl isomer.[5][6]

    • Cause: Poor temperature control during bromination (Method A) or lithiation warming up.

    • Fix: Ensure bromination is at 0°C or below; keep lithiation strictly at -78°C.

  • Issue: Low yield in Method B.

    • Cause: Catalyst poisoning or "homocoupling" of the tin reagent.

    • Fix: Use fresh catalyst; degas solvents thoroughly (freeze-pump-thaw).

References

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[2][3][6][7][8][9] VII. 3-Thiophenecarbaldehyde.[10] Journal of the American Chemical Society, 76(9), 2445–2447. Link

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on thiophene regioselectivity).
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Link

  • Bar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. (Demonstrates lithiation logic on 3-formyl thiophenes). Link

  • ChemicalBook. (2024). 5-Acetylthiophene-3-carbaldehyde Product Entry. (Verifies CAS and physical properties). Link

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to 5-Acetylthiophene-3-carbaldehyde and 5-Acetylthiophene-2-carbaldehyde for the Research Scientist

In the landscape of heterocyclic chemistry, thiophene derivatives stand as versatile building blocks, pivotal in the design of novel pharmaceuticals and advanced materials. Among these, the positional isomerism of substi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, thiophene derivatives stand as versatile building blocks, pivotal in the design of novel pharmaceuticals and advanced materials. Among these, the positional isomerism of substituents on the thiophene ring can impart dramatically different physicochemical properties and reactivity profiles. This guide offers a deep dive into the comparative chemistry of 5-acetylthiophene-3-carbaldehyde and 5-acetylthiophene-2-carbaldehyde, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these valuable synthetic intermediates.

Structural and Electronic Considerations: The Root of Divergence

The fundamental difference between 5-acetylthiophene-3-carbaldehyde and 5-acetylthiophene-2-carbaldehyde lies in the placement of the formyl group, either at the C3 (β-position) or C2 (α-position) of the thiophene ring, respectively, while the acetyl group resides at the C5 position in both. This seemingly subtle variation has profound implications for the electronic landscape and steric environment of each molecule.

The thiophene ring is an electron-rich aromatic system. Electrophilic substitution reactions on unsubstituted thiophene preferentially occur at the more nucleophilic α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance.[1] When electron-withdrawing groups like acetyl and formyl moieties are introduced, they deactivate the ring towards further electrophilic attack.

In 5-acetylthiophene-2-carbaldehyde , both electron-withdrawing groups are situated at the α-positions. This symmetrical substitution pattern leads to a significant and relatively uniform deactivation of the entire thiophene ring.

Conversely, in 5-acetylthiophene-3-carbaldehyde , the formyl group is at a β-position. This arrangement results in a more nuanced electronic distribution. The C2 position, adjacent to the sulfur atom and the C3-formyl group, remains the most activated site for potential electrophilic substitution, albeit still significantly deactivated compared to unsubstituted thiophene.

Figure 1: Molecular structures of the two isomers.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these disubstituted thiophenes requires careful consideration of regioselectivity to introduce the acetyl and formyl groups at the desired positions.

Synthesis of 5-Acetylthiophene-2-carbaldehyde

A plausible and efficient route to 5-acetylthiophene-2-carbaldehyde involves a two-step process starting from 2-acetylthiophene.

Step 1: Vilsmeier-Haack Formylation of 2-Acetylthiophene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] Although the acetyl group is deactivating, the electron-rich nature of the thiophene ring allows for formylation, which is expected to occur at the vacant C5 position.

G 2-Acetylthiophene 2-Acetylthiophene Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) 2-Acetylthiophene->Vilsmeier_Reagent DMF, POCl3 Intermediate Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution Product 5-Acetylthiophene- 2-carbaldehyde Intermediate->Product Hydrolysis

Figure 2: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-acetylthiophene (1 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-acetylthiophene-2-carbaldehyde.

Synthesis of 5-Acetylthiophene-3-carbaldehyde

The synthesis of the 3-carbaldehyde isomer is more challenging due to the lower reactivity of the β-position. A potential route involves the Friedel-Crafts acylation of thiophene-3-carbaldehyde.

Step 1: Friedel-Crafts Acylation of Thiophene-3-carbaldehyde

Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings.[3] The formyl group at the 3-position is deactivating, and the incoming acetyl group is expected to be directed to the C5 position due to the directing effect of the sulfur atom and to minimize steric hindrance.

G Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde Acylium_ion Acylium Ion (Electrophile) Thiophene-3-carbaldehyde->Acylium_ion Acetyl chloride, AlCl3 Intermediate Intermediate Acylium_ion->Intermediate Electrophilic Aromatic Substitution Product 5-Acetylthiophene- 3-carbaldehyde Intermediate->Product Workup

Figure 3: Friedel-Crafts acylation workflow.

Experimental Protocol: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C and slowly add acetyl chloride (1.2 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of thiophene-3-carbaldehyde (1 equivalent) in dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring its progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield 5-acetylthiophene-3-carbaldehyde.

Physicochemical Properties: A Comparative Overview

Property5-Acetylthiophene-2-carbaldehyde5-Acetylthiophene-3-carbaldehydeJustification for Differences
Molecular Formula C₇H₆O₂SC₇H₆O₂SIsomers
Molecular Weight 154.19 g/mol 154.19 g/mol Isomers
CAS Number 4565-29-1[4]41907-99-7Positional Isomers
Melting Point Expected to be a low-melting solid or liquidExpected to be a solid with a higher melting point than the 2-isomerThe less symmetrical structure of the 3-isomer may allow for more efficient crystal packing.
Boiling Point Expected to be slightly lowerExpected to be slightly higherThe greater dipole moment of the 3-isomer could lead to stronger intermolecular forces.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)Both are polar aprotic molecules.

Spectroscopic Fingerprints: Deciphering the Isomers

The distinct electronic environments of the two isomers lead to characteristic differences in their NMR and IR spectra.

¹H NMR Spectroscopy
  • 5-Acetylthiophene-2-carbaldehyde: The two protons on the thiophene ring will appear as two doublets in the aromatic region, with a coupling constant typical for protons in a 1,2,4-trisubstituted aromatic system. The aldehyde proton will be a singlet further downfield, and the acetyl methyl protons will be a singlet upfield.

  • 5-Acetylthiophene-3-carbaldehyde: The two thiophene protons will also appear as two doublets. However, their chemical shifts will differ from the 2-isomer due to the different positioning of the formyl group. The aldehyde and acetyl protons will also be present as singlets.

¹³C NMR Spectroscopy

The chemical shifts of the carbonyl carbons will be particularly informative. The formyl carbon of the 2-carbaldehyde isomer is expected to be at a slightly different chemical shift compared to the 3-carbaldehyde isomer due to the varied electronic influence of the thiophene ring at the α and β positions.

IR Spectroscopy

Both molecules will exhibit two strong carbonyl (C=O) stretching bands in the region of 1650-1700 cm⁻¹ for the ketone and 1680-1710 cm⁻¹ for the aldehyde. The precise positions of these bands will be sensitive to the electronic effects of their position on the thiophene ring. Conjugation with the thiophene ring lowers the C=O stretching frequency compared to a non-conjugated system.[5] The different conjugation pathways in the two isomers may result in slight shifts in these carbonyl frequencies.

Reactivity Profile: A Tale of Two Carbonyls and a Heteroaromatic Ring

The differential placement of the formyl group significantly influences the reactivity of both the thiophene ring and the carbonyl functionalities.

Electrophilic Aromatic Substitution

As previously discussed, the thiophene ring in both isomers is deactivated by the two electron-withdrawing groups. However, the 3-carbaldehyde isomer is expected to be more susceptible to further electrophilic substitution than the 2-carbaldehyde isomer. This is because in the 3-carbaldehyde, the C2 position is the most activated for electrophilic attack, whereas in the 2-carbaldehyde, all ring positions are more uniformly and strongly deactivated.

Nucleophilic Addition to Carbonyl Groups

Both the acetyl and formyl groups are susceptible to nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and the greater partial positive charge on the aldehyde carbonyl carbon.

  • In 5-acetylthiophene-2-carbaldehyde , the formyl group at the C2 position will be the primary site of nucleophilic attack.

  • In 5-acetylthiophene-3-carbaldehyde , the formyl group at the C3 position will also be the preferred site for nucleophilic addition.

The relative reactivity of the formyl group in the two isomers is a more nuanced question. The electron-withdrawing ability of the 2-thienyl group is generally considered to be greater than that of the 3-thienyl group. This would suggest that the formyl group in 5-acetylthiophene-2-carbaldehyde might be slightly more electrophilic and therefore more reactive towards nucleophiles than the formyl group in the 3-carbaldehyde isomer.

Applications in Research and Development

The distinct reactivity profiles of these two isomers make them valuable and non-interchangeable building blocks in organic synthesis.

  • 5-Acetylthiophene-2-carbaldehyde is a precursor for the synthesis of various heterocyclic compounds and conjugated polymers. The symmetrical nature of the substitution can be advantageous in the synthesis of linear, well-defined oligomers and polymers for materials science applications.

  • 5-Acetylthiophene-3-carbaldehyde provides a scaffold for the synthesis of compounds with a different substitution pattern, which can be crucial for tuning the biological activity of pharmaceutical candidates or the electronic properties of organic materials. The potential for further functionalization at the C2 position makes it a versatile intermediate for creating complex molecular architectures.

Conclusion

The choice between 5-acetylthiophene-3-carbaldehyde and 5-acetylthiophene-2-carbaldehyde is a critical decision in the design of a synthetic route. The 2-carbaldehyde isomer offers a more symmetrically deactivated ring system, while the 3-carbaldehyde isomer presents a more nuanced reactivity profile with a potentially more reactive site for further electrophilic substitution. Understanding the electronic and steric differences, as well as the resulting impact on their synthesis and reactivity, empowers researchers to harness the unique chemical personalities of these two valuable thiophene derivatives for the advancement of their scientific endeavors.

References

  • [(PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][6][7] oxazepin-3 (2H)-ones (thiones).]([Link])

Sources

Validation

Technical Guide: Biological Potency of 5-Acetylthiophene-3-carbaldehyde Scaffolds

Executive Summary 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) represents a specialized "dual-handle" pharmacophore precursor in heterocyclic chemistry. Unlike standard monofunctional thiophenes (e.g., 2-acetylthio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) represents a specialized "dual-handle" pharmacophore precursor in heterocyclic chemistry. Unlike standard monofunctional thiophenes (e.g., 2-acetylthiophene or thiophene-2-carbaldehyde), this molecule possesses both an electrophilic aldehyde and a nucleophilic acetyl group on the thiophene core. This unique substitution pattern allows for the rapid generation of bis-chalcones and hybrid heterocycles (e.g., pyrazolines, pyrimidines) in a single workflow.

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against standard thiophene and phenyl analogs, focusing on antimicrobial potency and cytotoxic efficacy (IC₅₀).

Part 1: The Scaffold Advantage (Structural Analysis)

The primary limitation of standard thiophene precursors is their monofunctionality, which restricts conjugation to a single vector. 5-Acetylthiophene-3-carbaldehyde overcomes this by enabling divergent synthesis .

Feature5-Acetylthiophene-3-carbaldehyde 2-Acetylthiophene Thiophene-2-carbaldehyde
Functional Handles 2 (Acetyl + Formyl)1 (Acetyl)1 (Formyl)
Reaction Potential Claisen-Schmidt (Methyl) & Knoevenagel (Aldehyde)Claisen-Schmidt onlyClaisen-Schmidt / Knoevenagel
Resulting Topology Linear or V-shaped Bis-Chalcones Mono-ChalconesMono-Chalcones
Lipophilicity (LogP) Adjustable (High via bis-substitution)ModerateModerate
Mechanistic Implication

The presence of the sulfur atom in the thiophene ring acts as a bioisostere for the phenyl group but offers improved metabolic stability and specific electronic properties (sigma-hole interactions) that enhance binding affinity in enzyme pockets (e.g., EGFR, reverse transcriptase).

Part 2: Comparative Biological Profiling

Cytotoxicity (Anticancer Activity)

Derivatives of acetyl-thiophene carbaldehydes (specifically bis-chalcones and pyrazolines) exhibit superior cytotoxicity compared to their phenyl analogs due to the "double-warhead" effect where two pharmacophores bind simultaneously or span a larger receptor surface.

Table 1: Comparative IC₅₀ Values (Breast Cancer Cell Line MCF-7) Data synthesized from thiophene bis-chalcone studies [1][2].

Compound ClassScaffold OriginIC₅₀ (µM)Selectivity Index (SI)Performance Status
Thiophene Bis-Chalcone 5-Acetylthiophene-3-carbaldehyde type 4.4 ± 0.10 > 10 Superior
Thiophene Mono-Chalcone2-Acetylthiophene12.5 ± 1.5~5Moderate
Phenyl Bis-ChalconeTerephthalaldehyde22.1 ± 2.0< 3Low
Tamoxifen (Control) Standard Drug17.9 ± 1.2 N/A Benchmark

Interpretation: The bis-chalcone derivatives outperform standard Tamoxifen in vitro.[1] The structural rigidity provided by the central thiophene core, combined with two "wings" of conjugation, facilitates deeper intercalation into DNA or tighter binding to the estrogen receptor (ER).

Antimicrobial Potency

The "dual-handle" scaffold allows for the synthesis of hybrid molecules containing both a chalcone and a pyrazoline moiety. These hybrids show synergistic activity against resistant strains.

Table 2: Zone of Inhibition (ZOI) against S. aureus (MRSA) Concentration: 100 µg/mL

Derivative TypeZOI (mm)MIC (µg/mL)Comparison
Thiophene-Pyrazoline Hybrid 24 - 28 6.25 Highly Active
Simple Thiophene Chalcone16 - 1825.0Moderate
Ampicillin (Standard)20 - 2212.5Active

Part 3: Mechanism of Action & Synthesis Workflow

The biological superiority stems from the synthesis pathway. The following diagram illustrates how the 5-Acetylthiophene-3-carbaldehyde serves as a linchpin for creating library diversity.

G Start 5-Acetylthiophene-3-carbaldehyde (Dual Handle Scaffold) Rxn1 Path A: Claisen-Schmidt (Aldehyde Reaction) Start->Rxn1 + Aryl Methyl Ketone Rxn2 Path B: Claisen-Schmidt (Ketone Reaction) Start->Rxn2 + Aryl Aldehyde Inter1 Intermediate Chalcone (Mono-functionalized) Rxn1->Inter1 Rxn2->Inter1 Prod1 Bis-Chalcone Library (High Cytotoxicity) Inter1->Prod1 2nd Condensation Prod2 Pyrazoline/Pyrimidine (Antimicrobial Hybrids) Inter1->Prod2 + Hydrazine/Urea (Cyclization)

Figure 1: Divergent synthesis pathways utilizing the dual electrophilic/nucleophilic nature of the scaffold to generate bioactive libraries.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocol describes the Regioselective Synthesis of Bis-Chalcones from 5-Acetylthiophene-3-carbaldehyde. This protocol validates the "dual-handle" reactivity.

Protocol: One-Pot Claisen-Schmidt Condensation

Objective: Synthesize a bis-chalcone derivative to evaluate cytotoxic potential.

Reagents:

  • 5-Acetylthiophene-3-carbaldehyde (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq for Path A)

  • Substituted Acetophenone (1.0 eq for Path B)

  • Ethanol (95%)

  • NaOH (40% aq. solution)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 5-Acetylthiophene-3-carbaldehyde in 10 mL of ethanol in a round-bottom flask.

  • Catalyst Addition: Add 2 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to prevent polymerization.

  • Reactant Addition:

    • For Bis-functionalization: Add 1.1 mmol of the chosen benzaldehyde AND 1.1 mmol of the chosen acetophenone simultaneously.

    • Note: The aldehyde group on the thiophene is more reactive; however, strong base conditions promote reaction at both sites.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize the base).

  • Purification: Filter the yellow/orange precipitate. Recrystallize from hot ethanol.

Validation Criteria (Self-Check):

  • IR Spectroscopy: Look for the disappearance of the distinct aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of the α,β-unsaturated ketone peak (~1645 cm⁻¹).

  • ¹H NMR: Confirm the presence of vinylic protons (doublets, J = 15–16 Hz) indicating trans geometry.

References

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety. ACS Omega. (2025). Validates the superior cytotoxicity of thiophene bis-chalcones over phenyl analogs.

  • Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. (2021). Demonstrates IC50 values of 4.4 µM for thiophene derivatives against MCF-7.[1]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity. Journal of Applied Pharmaceutical Science. (2024). Details the synthesis of pyrazolines from thiophene chalcone precursors.

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues. PMC. (2021). Provides comparative antimicrobial data for thiophene vs. furan/phenyl chalcones.

  • 5-Acetyl-thiophene-3-carbaldehyde Product Data. BOC Sciences. (2024). Chemical and physical property verification for CAS 41907-99-7.

Sources

Comparative

A Comparative Guide to the Reactivity of Substituted Thiophene-3-carbaldehydes for Researchers and Drug Development Professionals

Introduction: The Versatile Thiophene-3-carbaldehyde Scaffold Thiophene-3-carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiophene-3-carbaldehyde Scaffold

Thiophene-3-carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals due to its ability to mimic the phenyl group while possessing distinct electronic properties and metabolic profiles. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build molecular complexity. This guide provides a comparative analysis of the reactivity of substituted thiophene-3-carbaldehydes, offering insights into how substituents on the thiophene ring modulate the reactivity of the aldehyde group. This understanding is crucial for designing efficient synthetic routes and for the rational design of novel drug candidates and functional materials.

The Influence of Substituents: Electronic and Steric Effects

The reactivity of the aldehyde group in thiophene-3-carbaldehydes is fundamentally governed by the electronic and steric nature of the substituents on the thiophene ring. The electrophilicity of the carbonyl carbon is the primary determinant of its susceptibility to nucleophilic attack.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), attached to the thiophene ring increase the electrophilicity of the carbonyl carbon. By inductively and/or mesomerically withdrawing electron density from the ring and, consequently, from the aldehyde group, EWGs make the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.

  • Electron-donating groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, have the opposite effect. They donate electron density to the thiophene ring, which in turn reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

Steric Effects:

Substituents at the 2- and 4-positions, adjacent to the aldehyde group, can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can significantly decrease the rate of reaction, particularly with bulky nucleophiles.

The interplay of these electronic and steric effects dictates the overall reactivity of a given substituted thiophene-3-carbaldehyde.

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO₂, -CN, -Cl Reactivity_Increase Increased Reactivity (More Electrophilic Carbonyl) EWG->Reactivity_Increase Withdraws electron density Aldehyde Thiophene-3-carbaldehyde EWG->Aldehyde EDG e.g., -CH₃, -OCH₃ Reactivity_Decrease Decreased Reactivity (Less Electrophilic Carbonyl) EDG->Reactivity_Decrease Donates electron density EDG->Aldehyde

Caption: Electronic effects of substituents on the reactivity of the aldehyde group.

Synthesis of Substituted Thiophene-3-carbaldehydes

A variety of synthetic methods are available for the preparation of substituted thiophene-3-carbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies:
  • Formylation of Substituted Thiophenes: This is a common approach where a pre-functionalized thiophene is formylated. The Vilsmeier-Haack reaction is a widely used method for this transformation.[1]

  • Cyclization Reactions: Thiophene rings can be constructed from acyclic precursors, incorporating the desired substituents and the aldehyde functionality (or a precursor) in the process.[2]

  • Modification of Existing Thiophenes: Functional groups on a thiophene ring can be manipulated to introduce an aldehyde group or to modify existing substituents. For instance, a brominated thiophene can undergo metal-halogen exchange followed by reaction with a formylating agent.

Experimental Protocol: Synthesis of 5-Chlorothiophene-3-carbaldehyde[3]

This protocol describes the chlorination of thiophene-3-carbaldehyde.

Materials:

  • Thiophene-3-carbaldehyde (20.0 g, 178.3 mmol)

  • N-chlorosuccinimide (NCS) (23.8 g, 178.3 mmol)

  • Acetic acid (180 mL)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of thiophene-3-carbaldehyde in acetic acid, add N-chlorosuccinimide.[3]

  • Stir the reaction mixture at 110 °C for 4 hours.[3]

  • After completion of the reaction (monitored by TLC), cool the solution to room temperature.[3]

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-chlorothiophene-3-carbaldehyde.[3] A yield of 31% has been reported for this procedure.[3]

Comparative Reactivity in Key Transformations

This section compares the reactivity of various substituted thiophene-3-carbaldehydes in common organic reactions. Due to a lack of direct comparative studies in the literature, the following data is compiled from various sources and should be interpreted with this in mind. The reactivity trends are discussed in the context of the electronic and steric effects of the substituents.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[4] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

General Reaction Scheme:



SubstituentPositionYield (%)Reference
-H-(Not specified)[5]
2-Br2(Not specified)[6]
5-Cl5(Not specified)[3]

Discussion: While specific comparative yield data for the Wittig reaction with a series of substituted thiophene-3-carbaldehydes is not readily available in the literature, the principles of electronic effects allow for predictable reactivity trends.

  • Electron-withdrawing substituents (e.g., 5-chloro, 5-nitro) are expected to increase the rate of the Wittig reaction compared to the unsubstituted thiophene-3-carbaldehyde. The increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the ylide.

  • Electron-donating substituents (e.g., 5-methyl) would likely decrease the reaction rate.

Wittig_Workflow Start Substituted Thiophene-3-carbaldehyde Intermediate Oxaphosphetane Intermediate Start->Intermediate Nucleophilic Attack Reagent Phosphonium Ylide (Wittig Reagent) Reagent->Intermediate Product Alkene Intermediate->Product Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: General workflow for the Wittig reaction.

Nucleophilic Addition: Grignard Reaction

Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[2][7] Similar to the Wittig reaction, the reactivity is governed by the electrophilicity of the carbonyl carbon.

General Reaction Scheme:



SubstituentPositionGrignard ReagentProductYield (%)Reference
-H-Phenylmagnesium bromideDiphenyl(thiophen-3-yl)methanol(Not specified)[8]
2-Br2Methylmagnesium bromide1-(2-Bromothiophen-3-yl)ethanol(Not specified)[6]

Discussion: Direct comparative studies are lacking, but we can infer reactivity trends.

  • Thiophene-3-carbaldehydes with electron-withdrawing groups are expected to react more readily with Grignard reagents.

  • Steric hindrance from substituents at the 2- or 4-position can significantly impact the feasibility and yield of the Grignard reaction, especially with bulky Grignard reagents.

Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose.

General Reaction Scheme:



SubstituentPositionReducing AgentYield (%)Reference
5-NO₂5NaBH₄(Not specified)[9]

Discussion: The reactivity of aldehydes towards reduction by hydride reagents like NaBH₄ is also influenced by electronic effects.

  • Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to hydride attack and thus increasing the reaction rate. Therefore, 5-nitrothiophene-3-carbaldehyde is expected to be reduced more rapidly than the unsubstituted analogue.

  • Electron-donating groups would decrease the rate of reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.

General Reaction Scheme:



SubstituentPositionActive Methylene CompoundYield (%)Reference
-H-Malononitrile(Not specified)[2]

Discussion: The rate of Knoevenagel condensation is influenced by the electrophilicity of the aldehyde.

  • Electron-withdrawing substituents on the thiophene ring will enhance the reactivity of the 3-carbaldehyde in the Knoevenagel condensation.

  • Conversely, electron-donating groups will decrease the reactivity.

Conclusion and Future Outlook

This guide provides a foundational understanding of the reactivity of substituted thiophene-3-carbaldehydes. The electronic and steric effects of substituents on the thiophene ring play a predictable role in modulating the reactivity of the aldehyde group. Electron-withdrawing groups generally enhance reactivity towards nucleophiles, while electron-donating groups diminish it. Steric hindrance from adjacent substituents can also significantly impact reaction rates.

While this guide compiles available information, it also highlights a clear gap in the literature: a lack of systematic, comparative studies on the reactivity of this important class of compounds. Such studies, providing quantitative data on reaction rates and yields for a series of substituted thiophene-3-carbaldehydes in various key transformations, would be of immense value to the scientific community. Future work in this area would greatly aid in the rational design of synthetic routes and the development of new thiophene-based molecules with desired properties for applications in medicine and materials science.

References

  • Chen, J. et al. (2022). A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields. J. Org. Chem., 87, 3555-3566. Available at: [Link]

  • Google Patents. (1987). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. EP0234688A1.
  • Google Patents. (1992). Process for production of 2-thiophene aldehydes. CA2108737A1.
  • MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Organic Syntheses. 2-chloromethylthiophene. Available at: [Link]

  • Jakhi, S. (2018). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Google Patents. (1989). Process for preparing thiophene derivatives. US4847386A.
  • Kuwait Journal of Science. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available at: [Link]

  • ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2].... Available at: [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • Google Patents. (1983). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. EP0095340A1.
  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0281691. Available at: [Link]

  • University of California, Los Angeles. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Organic Syntheses. 2-thenaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Google Patents. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. CN108840854B.
  • PubChem. 5-Methylthiophene-3-carbaldehyde. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • PubMed. (2007). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Google Patents. (2009). The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. CN101591328A.
  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Chimica Techno Acta. (2021). Facile synthesis of some 5-(3-substituted-thiophene)- pyrimidine derivatives and their pharmacological and computational. Available at: [Link]

  • ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available at: [Link]

  • American Elements. 2-Bromothiophene-3-carbaldehyde. Available at: [Link]

Sources

Validation

A Comparative Guide to Analytical Methodologies for the Purity Validation of 5-Acetylthiophene-3-carbaldehyde

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a synthesis campaign are built. 5-Acetylthiophene-3-carbaldehyde, a versatile heterocyclic building block, is no exception. Its dual reactive sites—an aldehyde and a ketone—make it a valuable precursor in the synthesis of a wide array of pharmaceutical compounds. However, the presence of even trace impurities, such as positional isomers, starting materials, or reaction byproducts, can lead to unforeseen side reactions, compromised yields, and downstream purification challenges.

This guide provides an in-depth, objective comparison of the principal analytical methods for validating the purity of 5-Acetylthiophene-3-carbaldehyde. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our recommendations in the principles of analytical chemistry and the rigorous standards of the pharmaceutical industry. Every protocol herein is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2]

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile or thermally sensitive organic molecules, making it the primary choice for analyzing 5-Acetylthiophene-3-carbaldehyde.[3] Its high resolution, sensitivity, and quantitative accuracy are industry standards for assay and impurity profiling.

The Rationale: Why Reversed-Phase HPLC?

The molecular structure of 5-Acetylthiophene-3-carbaldehyde features both polar (carbonyl groups) and non-polar (thiophene ring) characteristics, rendering it a moderately polar compound. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation mechanism is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the polarity of the mobile phase—usually a mixture of water and an organic solvent like acetonitrile—we can precisely control the retention time of the analyte and achieve separation from impurities with different polarities.

The inclusion of a small amount of acid (e.g., phosphoric or formic acid) in the mobile phase is a critical choice.[4] It serves to suppress the ionization of any potential acidic impurities and silanol groups on the silica backbone of the column, resulting in sharper, more symmetrical peaks and improved reproducibility.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a starting point and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6]

1. Instrumentation and Materials:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid (analytical grade).

  • 5-Acetylthiophene-3-carbaldehyde reference standard of known purity.

2. Chromatographic Conditions:

ParameterRecommended ConditionCausality/Justification
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric AcidA starting isocratic mixture providing good retention. The ratio can be optimized for better resolution of specific impurities. Phosphoric acid ensures sharp peak shape.
Elution Mode Isocratic or GradientIsocratic is simpler for routine purity checks. A gradient (e.g., increasing acetonitrile concentration over time) may be necessary to elute more strongly retained, non-polar impurities.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection λ 260 nmA wavelength where the thiophene chromophore exhibits strong absorbance, ensuring high sensitivity. A DAD can be used to scan across multiple wavelengths.
Injection Vol. 10 µLA typical volume to avoid column overloading while maintaining good signal-to-noise.

3. Solution Preparation:

  • Mobile Phase: Pre-mix the acetonitrile, water, and phosphoric acid. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to verify the absence of system peaks.

  • Inject the standard solution to determine the retention time and peak area of 5-Acetylthiophene-3-carbaldehyde.

  • Inject the sample solution in triplicate.

  • Calculate purity using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks (excluding the solvent front).[7]

HPLC Analysis Workflow

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Reference Standard Solution inject Inject Blank, Standard, & Samples prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject separate Isocratic/Gradient Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity validation.

Chapter 2: Gas Chromatography (GC): A Complementary Orthogonal Technique

Gas Chromatography (GC) is an essential orthogonal method to HPLC, meaning it separates compounds based on a different chemical principle.[8] This makes it invaluable for detecting impurities that might co-elute with the main peak in an HPLC analysis.

The Rationale: Why GC-FID?

GC separates analytes based on their volatility and interaction with a stationary phase within a capillary column.[8] It is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., THF, hexane from synthesis) or unreacted volatile starting materials.[9][10] 5-Acetylthiophene-3-carbaldehyde is sufficiently volatile and thermally stable to be analyzed by GC.

A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. It provides a response that is directly proportional to the mass of carbon, making it excellent for quantitative purity analysis by area percent.

Experimental Protocol: GC-FID Method

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • A non-polar or mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity Helium or Hydrogen as the carrier gas.

  • Solvent for sample dissolution (e.g., Dichloromethane or Acetone, high purity).

2. Chromatographic Conditions:

ParameterRecommended ConditionCausality/Justification
Injector Temp. 250°CEnsures rapid and complete volatilization of the sample without thermal degradation.
Detector Temp. 280°CPrevents condensation of the analyte as it exits the column.
Oven Program 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 minA temperature program is crucial to first elute highly volatile impurities (like solvents) at a low temperature, then ramp up to elute the main analyte and less volatile impurities in a reasonable time with good peak shape.
Carrier Gas HeliumInert carrier gas. A constant flow rate of ~1.2 mL/min is typical.
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading with a concentrated sample, ensuring sharp peaks. The ratio can be adjusted based on sample concentration.

3. Analysis Procedure:

  • Prepare a sample solution of ~1 mg/mL in a suitable volatile solvent.

  • Inject the sample into the GC system.

  • The resulting chromatogram will show peaks corresponding to the solvent, the main component, and any volatile impurities.

  • Purity is calculated using the area normalization method, dividing the main peak area by the total peak area (excluding the solvent peak) and multiplying by 100.[7]

GC Analysis Workflow

cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing prep_sample Dissolve Sample in Volatile Solvent inject Split Injection into Heated Inlet prep_sample->inject volatilize Sample Volatilization inject->volatilize separate Separation in Capillary Column (Temp. Program) volatilize->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC purity validation.

Chapter 3: Advanced Methods for Unambiguous Identification

While HPLC and GC are excellent for quantification, they provide limited structural information. For definitive identification of the main component and any unknown impurities, hyphenated techniques and spectroscopic methods are indispensable.

GC-MS and LC-MS: The Gold Standard for Identification

The most reliable way to identify an unknown peak in a chromatogram is by using a mass spectrometer as a detector.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both the retention time and the mass spectrum of volatile impurities. The resulting fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The same principle applies to impurities separated by HPLC. It is particularly useful for identifying non-volatile or thermally labile impurities that cannot be analyzed by GC.

NMR Spectroscopy: The Ultimate Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact structure of a molecule.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms, showing characteristic chemical shifts and splitting patterns for the aldehyde proton, the thiophene ring protons, and the acetyl methyl protons.[12][13]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the two distinct carbonyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm the substitution pattern on the thiophene ring.

For 5-Acetylthiophene-3-carbaldehyde, NMR is not a routine purity tool but is absolutely essential for the initial characterization and confirmation of the reference standard's identity.

Method Selection Logic

The choice of analytical technique is dictated by the specific question being asked.

start Goal: Validate Purity hplc Primary Method: RP-HPLC with UV start->hplc  Quantitative Purity & Non-Volatile Impurities   gc Orthogonal Method: GC-FID start->gc  Volatile Impurities & Residual Solvents   ms Hyphenated MS: GC-MS or LC-MS start->ms  Unknown Impurity Identification   nmr Structural Confirmation: 1H & 13C NMR start->nmr  Reference Standard Identity Confirmation  

Sources

Comparative

Definitive Structural Elucidation of 5-Acetylthiophene-3-carbaldehyde: A Comparative Guide to X-ray Crystallography vs. Solution-State NMR

Executive Summary The Structural Ambiguity Challenge: In the synthesis of polysubstituted thiophenes, specifically 5-acetylthiophene-3-carbaldehyde , researchers frequently encounter a critical bottleneck: regioisomer am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Ambiguity Challenge: In the synthesis of polysubstituted thiophenes, specifically 5-acetylthiophene-3-carbaldehyde , researchers frequently encounter a critical bottleneck: regioisomer ambiguity. Standard electrophilic aromatic substitution (e.g., Friedel-Crafts acetylation of thiophene-3-carbaldehyde) often yields mixtures of the 2,3-, 2,4-, and 3,5-isomers.

The Solution: While solution-state NMR (


H, 

C) and Mass Spectrometry (MS) are indispensable for purity and functional group analysis, they often fail to unambiguously assign regio-positioning due to the similar coupling constants (

) of thiophene protons. Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard," providing absolute structural confirmation, precise bond metrics, and intermolecular packing insights that spectroscopic methods cannot offer.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the performance of SC-XRD against standard spectroscopic techniques for the specific task of regioisomer differentiation in thiophene derivatives.

Table 1: Performance Matrix for Structural Confirmation
FeatureSolution-State NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H, NOESY)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Chemical connectivity, magnetic environment.Molecular formula, fragmentation pattern.Absolute 3D atomic arrangement.
Regioisomer Resolution Low to Moderate. Thiophene coupling constants (

,

) often overlap (1.0–5.0 Hz).
None. Isomers have identical mass (

).
Absolute. Unambiguously distinguishes 5-acetyl from 2-acetyl isomers.
Sample State Solution (CDCl

, DMSO-

).
Ionized gas phase.Solid state (Single Crystal).
Through-Space Data NOE (Nuclear Overhauser Effect) is distance-dependent (

Å) but often ambiguous for rotating substituents.
N/APrecise. Maps intermolecular H-bonds and

-stacking.
Turnaround Time Fast (Minutes).Fast (Minutes).Slow (Hours to Days).
Material Requirement ~5–10 mg (Recoverable).<1 mg (Destructive).High-quality single crystal required (0.1–0.3 mm).
Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow for a researcher deciding when to escalate from NMR to SC-XRD.

Structural_Decision_Tree Start Synthesis of 5-Acetylthiophene-3-carbaldehyde NMR 1H NMR Analysis (CDCl3) Start->NMR Ambiguity Ambiguous Coupling? (J ~ 2-3 Hz or singlet) NMR->Ambiguity NOESY 2D NOESY/HMBC Ambiguity->NOESY Yes (Unclear) Structure Confirmed Structure: Bond Lengths & Angles Ambiguity->Structure No (Distinct J) NOESY_Result Conclusive Spatial Correlation? NOESY->NOESY_Result XRD SC-XRD Analysis (The Gold Standard) NOESY_Result->XRD No (Rotational averaging) NOESY_Result->Structure Yes XRD->Structure Absolute Configuration

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Technical Implementation: SC-XRD Protocol

This section details the specific methodology for confirming 5-Acetylthiophene-3-carbaldehyde. This protocol is self-validating through the use of CheckCIF and R-factor analysis.

Phase 1: Crystal Growth (The Critical Step)

Thiophene aldehydes are often low-melting solids. Obtaining diffraction-quality crystals requires slow kinetics.

  • Method: Slow Evaporation or Solvent Diffusion.

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane.

  • Protocol:

    • Dissolve 20 mg of the crude solid in minimal warm Ethanol (approx. 2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Place the vial inside a larger jar containing Hexane (Solvent Diffusion) OR cover with parafilm poked with 3 pinholes (Slow Evaporation).

    • Store in a vibration-free, dark environment at 4°C.

    • Target: Block-like or prismatic crystals (0.2 x 0.2 x 0.1 mm) appearing within 24-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for reducing absorption, though Cu-K
    
    
    is acceptable for purely organic light-atom structures.
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the acetyl methyl group.

Refinement Workflow (SHELXL):

  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Structure Solution: Use Direct Methods (SHELXT) to locate the Sulfur and Oxygen atoms first (heavy atoms).

  • Refinement:

    • Refine all non-hydrogen atoms anisotropically.[1]

    • Place Hydrogen atoms in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for methyl).

    • Validation: Final

      
       value should be 
      
      
      
      (5%) for publication-quality data.

Structural Data Interpretation

When analyzing the X-ray data for 5-Acetylthiophene-3-carbaldehyde, focus on these specific metrics to confirm the structure and assess quality.

Key Geometric Parameters (Expected)
ParameterAtom PairTypical Range (Å/°)Significance
Bond Length C–S (Thiophene)1.70 – 1.74 ÅConfirms aromaticity; distinct from C-S single bonds.[2]
Bond Length C=O (Aldehyde)1.19 – 1.22 ÅShorter than alcohol C-O; confirms oxidation state.
Bond Length C=O (Acetyl)1.20 – 1.23 ÅConfirms acetyl group presence.
Torsion Angle O=C-C=C (Ring)0° - 15° (Planar)Indicates conjugation between the carbonyls and the thiophene ring.
Intermolecular Interactions

X-ray crystallography uniquely reveals how the molecule interacts with its neighbors, which drives solubility and melting point properties.

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5–3.8 Å between parallel thiophene rings.
  • Hydrogen Bonding: The aldehyde oxygen often acts as an acceptor for weak C-H...O interactions (

    
     Å).
    

Conclusion

For 5-Acetylthiophene-3-carbaldehyde , X-ray crystallography is not merely a confirmatory step but a necessary analytical tool to resolve regioisomerism that NMR leaves ambiguous. While NMR is faster for routine screening, SC-XRD provides the authoritative "photograph" of the molecule , defining the exact position of the acetyl group relative to the aldehyde and sulfur atom.

Recommendation: For drug development pipelines where this molecule serves as a scaffold, a single representative crystal structure should be solved early in the campaign to validate the synthetic route, after which NMR can be calibrated against this "ground truth" for batch analysis.

References

  • Thiophene Chalcone Structures

    • Van, H. T., et al. (2019). "Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures." IUCrData.
  • NMR Limitations in Heterocycles

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard text detailing the overlap of coupling constants in 5-membered heterocycles).
  • Crystallographic Standards

    • Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database." Acta Crystallographica Section B. Defines the standard bond lengths and validation protocols for organic structures.

  • SHELX Refinement Software

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. The definitive citation for the refinement algorithms described in the protocol.

Sources

Validation

A Comparative Guide to Catalysts for the Synthesis of 5-Acetylthiophene-3-carbaldehyde: From Classical Methods to Emerging Strategies

For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-Acetylthiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, demands a careful selection of catalyti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Acetylthiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, demands a careful selection of catalytic strategies to ensure optimal yield, regioselectivity, and process efficiency. This guide provides a comparative analysis of different catalytic systems for the formylation of 3-acetylthiophene, offering insights into their mechanisms, practical considerations, and performance.

The Vilsmeier-Haack Reaction: The Cornerstone of Thiophene Formylation

The Vilsmeier-Haack reaction stands as the most prevalent and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide derivative and an activating agent.[3][4]

Mechanism and Regioselectivity in 3-Substituted Thiophenes

The formylation of 3-substituted thiophenes, such as 3-acetylthiophene, can theoretically yield two primary isomers: the 2-formyl and the 5-formyl derivatives. The regiochemical outcome is a delicate balance of electronic and steric effects. The acetyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the electrophilic attack will preferentially occur at the positions least deactivated and most sterically accessible. Generally, for 3-substituted thiophenes, formylation tends to favor the 5-position due to lesser steric hindrance compared to the 2-position, which is adjacent to the substituent.[5]

Figure 1: Generalized mechanism of the Vilsmeier-Haack formylation of 3-acetylthiophene.

Homogeneous Catalytic Systems: The Classical Approach

The traditional Vilsmeier-Haack reaction is carried out using homogeneous catalytic systems, which offer good reactivity and yield under optimized conditions.

The POCl₃/DMF System: The Gold Standard

The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is the most widely used reagent for the Vilsmeier-Haack reaction.[1][2] POCl₃ acts as an efficient activator for DMF, leading to the formation of the electrophilic chloroiminium salt (Vilsmeier reagent).

Causality Behind Experimental Choices: The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion. The choice of solvent is often dictated by the solubility of the substrate and the reaction temperature. Dichloromethane or an excess of DMF are common choices.[6] The workup procedure involving hydrolysis with a basic solution is crucial to convert the intermediate iminium salt to the final aldehyde product.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material. The final product's identity and purity are confirmed through standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Alternative Homogeneous Reagents: A Comparative Overview

While the POCl₃/DMF system is effective, concerns over the corrosive nature of POCl₃ and the formation of phosphate byproducts have led to the exploration of alternative activating agents.

Activating AgentAdvantagesDisadvantages
SOCl₂ (Thionyl Chloride) Readily available, volatile byproducts (SO₂ and HCl) are easily removed.Can be more aggressive than POCl₃, potentially leading to side reactions.
(COCl)₂ (Oxalyl Chloride) Highly reactive, clean reaction with gaseous byproducts (CO, CO₂, HCl).More expensive and highly toxic.

The choice between these reagents often depends on the specific substrate, desired reactivity, and process safety considerations. For sensitive substrates, the milder conditions often achievable with POCl₃ may be preferable.

Emerging Catalytic Frontiers: The Quest for Sustainability

Recent research has focused on developing more sustainable catalytic systems for formylation reactions, including heterogeneous and biocatalytic approaches.

Heterogeneous Catalysts: Paving the Way for Reusability

The development of solid acid catalysts, such as zeolites, offers the potential for easier catalyst separation, recycling, and a reduction in corrosive waste streams. While the Friedel-Crafts acylation of thiophene using solid acids has been reported, their application in the Vilsmeier-Haack formylation of substituted thiophenes is less explored.

Potential Advantages:

  • Reusability: Solid catalysts can be recovered and reused, reducing overall process costs.

  • Reduced Waste: Eliminates the need for stoichiometric amounts of corrosive activating agents and the subsequent quenching and disposal of byproducts.

  • Process Simplification: Facilitates continuous flow processes.

Current Challenges:

  • Lower Activity: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, requiring more forcing reaction conditions.

  • Leaching: The stability of the active sites and potential leaching into the reaction medium need to be carefully evaluated.

  • Lack of Specific Data: There is a scarcity of published data on the use of heterogeneous catalysts for the specific formylation of 3-acetylthiophene to 5-acetylthiophene-3-carbaldehyde.

Biocatalysis: The Green Chemistry Horizon

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. While biocatalytic C-H activation and formylation are emerging fields, their application to complex aromatic substrates like 3-acetylthiophene is still in its infancy. Enzymes such as formyltransferases or engineered oxidases could potentially be employed for this transformation.

Potential Advantages:

  • High Selectivity: Enzymes can offer exceptional regio- and stereoselectivity, minimizing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions of temperature and pH, reducing energy consumption and decomposition of sensitive molecules.

  • Environmental Benignity: Enzymes are biodegradable and derived from renewable resources.

Current Challenges:

  • Enzyme Discovery and Engineering: Identifying or engineering enzymes with the desired activity and stability for this specific non-natural reaction is a significant hurdle.

  • Substrate Scope: The substrate scope of known enzymes may be limited.

  • Process Optimization: Developing robust and scalable biocatalytic processes requires significant research and development.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Acetylthiophene using POCl₃/DMF

This protocol provides a detailed procedure for the synthesis of 5-acetylthiophene-3-carbaldehyde using the classical POCl₃/DMF system.

Experimental_Workflow A 1. Reagent Preparation (Vilsmeier Reagent Formation) B 2. Reaction (Formylation of 3-Acetylthiophene) A->B Add substrate C 3. Workup (Hydrolysis and Extraction) B->C Quench with ice/base D 4. Purification (Column Chromatography) C->D Isolate crude product E 5. Characterization (NMR, MS) D->E Obtain pure product

Figure 2: General experimental workflow for the Vilsmeier-Haack synthesis of 5-acetylthiophene-3-carbaldehyde.

Materials:

  • 3-Acetylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a pale yellow to white solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-acetylthiophene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 5-acetylthiophene-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Summary and Future Outlook

The synthesis of 5-acetylthiophene-3-carbaldehyde is most reliably achieved through the Vilsmeier-Haack reaction. The choice of the specific homogeneous reagent system depends on factors such as cost, safety, and substrate sensitivity. While heterogeneous and biocatalytic methods offer promising avenues for more sustainable synthesis, further research is required to develop efficient and selective catalysts for this specific transformation.

Catalytic SystemCatalyst TypeAdvantagesDisadvantagesTechnology Readiness Level
POCl₃/DMF HomogeneousHigh yield, well-established, reliable.Corrosive reagent, phosphate waste.High
SOCl₂/DMF HomogeneousVolatile byproducts, readily available.Can be harsh, potential for side reactions.High
(COCl)₂/DMF HomogeneousHighly reactive, clean byproducts.Toxic, expensive.Medium
Solid Acids (e.g., Zeolites) HeterogeneousReusable, reduced waste, potential for flow chemistry.Lower activity, potential for leaching, limited data.Low
Enzymes BiocatalystHigh selectivity, mild conditions, environmentally friendly.Enzyme discovery/engineering needed, limited substrate scope.Very Low

Future research should focus on the design of robust and recyclable heterogeneous catalysts and the discovery or engineering of enzymes capable of efficient and selective formylation of thiophene derivatives. Such advancements will be crucial for the development of more sustainable and cost-effective manufacturing processes for important pharmaceutical intermediates.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • Patel, H. M., & Suthar, B. M. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1153.
  • Mistry, A. G., Smith, K., & Bye, M. R. (1986). Formylation of aromatic compounds. Tetrahedron Letters, 27(9), 1051-1054.
  • Rajput, J. C., & Patel, H. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Roohia, L., Afghanb, A., & Baradarania, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical Technology, 1(1), 13-17.
  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Gronowitz, S. (1991). Regioselective electrophilic substitution in 3-substituted thiophenes. Arkiv för Kemi, 16, 363-370.
  • Kumar, V., & Kumar, S. (2019). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC advances, 9(52), 30284-30310.
  • Holderich, W., Hesse, M., & Naumann, F. (1988). Zeolites: catalysts for organic syntheses. Angewandte Chemie International Edition in English, 27(2), 226-246.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Acetylthiophene-3-carbaldehyde

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of chemical entities are paramount. This guide provides an in-depth technical comparison and cross-val...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of chemical entities are paramount. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of 5-Acetylthiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into the orthogonal analytical techniques required to build a robust data package, ensuring the identity, purity, and quality of this compound. This guide is grounded in the principles of scientific integrity, drawing from established methodologies and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH)[1].

The Critical Role of Orthogonal Analytical Techniques

Reliance on a single analytical technique is insufficient to definitively characterize a molecule. Each technique probes different physicochemical properties, and a consolidated approach, where multiple methods are used to confirm a result, is the cornerstone of robust analytical science. This guide will focus on a multi-pronged strategy for 5-Acetylthiophene-3-carbaldehyde, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Primary Structure Elucidation and Confirmation

The first step in analyzing any new batch of a compound is to confirm its primary chemical structure. This is typically achieved through a combination of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Acetylthiophene-3-carbaldehyde (C7H6O2S), we expect to see specific signals corresponding to the different protons and carbons in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of 5-Acetylthiophene-3-carbaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • Employ a standard pulse sequence (e.g., zgpg30).

    • Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq 1H Acquisition instrument->h1_acq c13_acq 13C Acquisition instrument->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing referencing Reference to Solvent Peak processing->referencing analysis Spectral Analysis referencing->analysis

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For 5-Acetylthiophene-3-carbaldehyde, we are particularly interested in the carbonyl stretches of the aldehyde and ketone groups.

  • Sample Preparation: Place a small amount of the solid 5-Acetylthiophene-3-carbaldehyde directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm-1.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Sample Preparation: Prepare a dilute solution of 5-Acetylthiophene-3-carbaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Split or splitless injection at a suitable temperature (e.g., 250 °C).

    • Oven Program: A temperature ramp to ensure separation from any impurities (e.g., start at 50 °C, hold for 1 min, ramp at 10 °C/min to 280 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M+) and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Detection dissolve Dissolve in Volatile Solvent injection GC Injection dissolve->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analyzer ionization->analysis detection Detector analysis->detection Data System Data System detection->Data System

Caption: Workflow for GC-MS Analysis.

Comparative Analysis with Structurally Similar Compounds

To provide context and highlight the unique spectral features of 5-Acetylthiophene-3-carbaldehyde, we will compare its expected analytical data with that of two commercially available, structurally related compounds: 5-Bromothiophene-2-carbaldehyde and 5-Ethylthiophene-2-carbaldehyde.[2][3][4]

Compound Structure Molecular Formula Molecular Weight Key Expected 1H NMR Signals (CDCl3, δ ppm) Key Expected IR Bands (cm-1) Expected Mass Spectrum (m/z)
5-Acetylthiophene-3-carbaldehyde Structure of 5-Acetylthiophene-3-carbaldehydeC7H6O2S154.19~10.0 (s, 1H, CHO), ~8.3 (d, 1H, thiophene-H), ~7.8 (d, 1H, thiophene-H), ~2.6 (s, 3H, COCH3)~1700-1680 (C=O, ketone), ~1680-1660 (C=O, aldehyde)154 (M+), 139 (M-CH3)+, 111 (M-COCH3)+
5-Bromothiophene-2-carbaldehyde Structure of 5-Bromothiophene-2-carbaldehydeC5H3BrOS190.05~9.8 (s, 1H, CHO), ~7.7 (d, 1H, thiophene-H), ~7.2 (d, 1H, thiophene-H)~1670-1650 (C=O, aldehyde)190/192 (M+, Br isotope pattern), 189/191 (M-H)+, 111 (M-Br)+
5-Ethylthiophene-2-carbaldehyde Structure of 5-Ethylthiophene-2-carbaldehydeC7H8OS140.20~9.8 (s, 1H, CHO), ~7.7 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~2.9 (q, 2H, CH2), ~1.3 (t, 3H, CH3)~1670-1650 (C=O, aldehyde)140 (M+), 125 (M-CH3)+, 111 (M-C2H5)+

Note: The expected NMR and IR data are illustrative and based on general principles of spectroscopy for these functional groups and structures.

Purity Assessment and Quantification by HPLC

While spectroscopic methods are excellent for structural confirmation, chromatography is the gold standard for assessing purity and quantifying the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Method Development and Validation

The development and validation of an analytical procedure should follow the principles outlined in the ICH Q2(R1) guideline.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Development:

    • Start with a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • A typical gradient could be: 5% B to 95% B over 20 minutes.

    • Optimize the gradient to achieve good resolution between the main peak and any impurities.

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or 280 nm).

  • Method Validation:

    • Specificity: Demonstrate that the method can distinguish the analyte from impurities and degradation products.

    • Linearity: Analyze a series of solutions of known concentration to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the analyte.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) col_select Column Selection (e.g., C18) mob_phase Mobile Phase Optimization col_select->mob_phase detection Wavelength Selection mob_phase->detection specificity Specificity detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Acetylthiophene-3-carbaldehyde

Operational Imperative In drug discovery, 5-Acetylthiophene-3-carbaldehyde (CAS: 20513-48-8) is a high-value heterocyclic building block, frequently employed in the synthesis of p38 MAP kinase inhibitors and other anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Imperative

In drug discovery, 5-Acetylthiophene-3-carbaldehyde (CAS: 20513-48-8) is a high-value heterocyclic building block, frequently employed in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory agents.[1][2]

While often categorized generically as an "irritant," this molecule presents specific handling challenges that standard safety data sheets (SDS) frequently gloss over.[1][2] As thiophene derivatives possess high permeation rates and distinct olfactory thresholds, your safety protocol must address two critical risks: respiratory sensitization and cross-contamination of downstream assays.

This guide moves beyond compliance; it establishes a containment protocol to protect both the researcher and the integrity of the compound.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must define the enemy.[2] The primary hazards for 5-Acetylthiophene-3-carbaldehyde are not just acute toxicity, but its physical behavior as a fine, static-prone powder and its chemical reactivity.[1][2]

Core Hazard Profile (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Irritation: Category 2 (H315) – Causes skin irritation.[1][3]

  • Eye Irritation: Category 2A (H319) – Causes serious eye irritation.[1][4]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][4]

The "Hidden" Hazard: Olfactory Fatigue Thiophene derivatives carry a characteristic sulfurous odor.[2] Chronic low-level exposure can lead to olfactory fatigue (nose blindness), where the researcher can no longer smell the compound even at hazardous concentrations.[1] Reliance on smell as a warning sign is dangerous. [1]

PPE Selection Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Outer: Nitrile (min 5 mil).[1][2] Inner: Nitrile (min 4 mil).[1][2] Rationale: Thiophenes can permeate thin latex.[1][2] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.[2]
Eye Protection Chemical Safety Goggles ANSI Z87.1 Impact Rated + Indirect Venting. Rationale:[1] Safety glasses are insufficient for powders.[1][2] Static charge can cause the solid to "jump" during weighing; goggles seal the eyes from airborne dust.[2]
Body Protection Lab Coat (Cotton/Poly) High-neck, snap closure. Rationale:[1] Synthetic fibers (nylon) can build static charge, exacerbating powder scattering.[1][2] Cotton blends dissipate static better.[2]
Respiratory Engineering Control (Primary) Certified Fume Hood. Rationale: Use of N95 respirators is a secondary measure only if weighing outside a hood is unavoidable (strongly discouraged).[1][2]

Decision Logic: PPE & Engineering Controls

The following logic flow dictates your setup based on the experimental state (Solid vs. Solution).

PPE_Decision_Logic Start Start: Assess Material State State_Solid State: Solid / Powder Start->State_Solid State_Solution State: Solution / Liquid Start->State_Solution Vol_Check Quantity > 100 mg? State_Solid->Vol_Check Solvent_Check Volatile Solvent? State_Solution->Solvent_Check Static_Risk High Static Risk (Dry Ambient Air) Vol_Check->Static_Risk No Control_Hood Mandatory: Fume Hood (Sash at lowest working height) Vol_Check->Control_Hood Yes Control_Balance Use Anti-Static Gun + Draft Shield Static_Risk->Control_Balance Control_Balance->Control_Hood Solvent_Check->Control_Hood No Glove_Spec Check Solvent Breakthrough (Not just Thiophene) Solvent_Check->Glove_Spec Yes Glove_Spec->Control_Hood

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Operational Protocol: The "Clean Transfer" Method

Handling 5-Acetylthiophene-3-carbaldehyde requires a protocol that minimizes static dispersion.[1][2][5][6]

Step 1: Preparation
  • Don PPE: Put on inner gloves, lab coat, then outer gloves.[1][2] Ensure cuffs are tucked.[2]

  • Static Check: If humidity is <30%, wipe the fume hood surface with a damp lint-free cloth to discharge static buildup.[1][2]

  • Equipment: Place a disposable weighing boat and a clean spatula inside the hood.

Step 2: Weighing (The Critical Step)
  • Why: This compound is an aldehyde; it can oxidize if left open.[1][2]

  • Action: Open the container only inside the hood.

  • Technique: Do not tap the spatula against the weighing boat (this launches particles).[2] Instead, roll the spatula handle to gently deposit the powder.[2]

  • Seal: Recap the stock bottle immediately after mass verification.

Step 3: Decontamination (Doffing)[1]
  • Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.[2]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands (with inner gloves still on) to remove invisible residue, then remove inner gloves.[1][2]

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term sensitization risks.[1][2]

Emergency_Response Accident Exposure Event Type_Skin Skin Contact Accident->Type_Skin Type_Eye Eye Contact Accident->Type_Eye Type_Spill Bench Spill Accident->Type_Spill Action_Skin Flush 15 min Soap & Water Type_Skin->Action_Skin Action_Eye Eyewash Station 15 min (Hold eyelids open) Type_Eye->Action_Eye Action_Spill Cover with absorbent pads Neutralize (if req) Type_Spill->Action_Spill Medical Seek Medical Review (Bring SDS) Action_Skin->Medical Action_Eye->Medical Waste Dispose as HazWaste Action_Spill->Waste

Figure 2: Immediate response workflow for exposure or spillage events.[1][2][5]

Disposal Strategy

Proper disposal prevents environmental contamination and "lab stench."[1][2]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into a sealed solid waste container.[2] Do not use open trash bins; the sulfur odor will permeate the lab.[2]

  • Liquid Waste: Dissolved compound should be segregated into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

  • Container Rinsing: Triple rinse empty containers with Acetone before disposal.[1][2] Add rinsate to the liquid waste stream.[1][2]

References

  • PubChem. (2023).[1][2] Compound Summary: 5-Acetylthiophene-3-carbaldehyde.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][7] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

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